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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Abstract The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its unique structural and electronic properties make it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of the synthesis and characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one, a key intermediate for the development of novel pharmaceuticals. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, field-proven experimental protocols, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of N-Aryl Pyrrolidinones

The N-aryl pyrrolidinone moiety is a structural motif of significant interest in pharmaceutical sciences.[3] The fusion of a planar, electronically tunable aromatic ring with a saturated, three-dimensional lactam scaffold allows for the exploration of diverse chemical space, which is crucial for optimizing drug-target interactions.[2] The specific compound, 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one, serves as a versatile intermediate. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methyl group provides a subtle lipophilic and steric element that can influence binding affinity and metabolic stability. This strategic combination of features makes it a valuable precursor for potential therapeutic agents in oncology, neurology, and infectious diseases.[4]

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amidation

The formation of the C-N bond between the aryl ring and the pyrrolidinone nitrogen is most effectively achieved through a Buchwald-Hartwig amidation reaction. This palladium-catalyzed cross-coupling method has become a cornerstone of modern synthetic chemistry due to its high efficiency, functional group tolerance, and broad substrate scope for C-N bond formation.[5][6]

Mechanistic Rationale and Experimental Design

The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving a palladium(0) species. The choice of catalyst components is critical for a successful transformation.

  • Palladium Precatalyst: A Pd(0) source is required to initiate the cycle. While Pd(0) complexes can be used directly, it is often more convenient to use a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is reduced in situ to the active Pd(0) species.[6]

  • Phosphine Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For the amidation of lactams, which can be sterically demanding, bulky electron-rich phosphine ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are often superior. These ligands promote the rate-limiting reductive elimination step, leading to higher yields.[5][7]

  • Base: A non-nucleophilic base is essential to deprotonate the pyrrolidinone nitrogen, forming the corresponding amidate anion, without competing in side reactions. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are commonly employed. Cs₂CO₃ is a milder choice, often preferred for substrates with base-sensitive functional groups.[8]

  • Solvent and Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, it must be carried out in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).[6]

The overall transformation couples 3,5-dibromotoluene with pyrrolidin-2-one, selectively forming the mono-arylated product.

Caption: Reaction scheme for Buchwald-Hartwig amidation.

Detailed Experimental Protocol: Synthesis Workflow

This protocol is a self-validating system; successful execution followed by the characterization described in Section 3 will confirm the synthesis of the target compound.

Materials:

  • 3,5-Dibromotoluene

  • Pyrrolidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add Cs₂CO₃ (1.5 equivalents), pyrrolidin-2-one (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Inerting: Evacuate and backfill the flask with argon three more times.

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by 3,5-dibromotoluene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one as a solid.

Caption: Step-by-step experimental workflow for synthesis.

Characterization: Structural Elucidation and Purity Assessment

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one. A combination of spectroscopic techniques should be employed.

Spectroscopic and Physical Data

The following table summarizes the expected data for the target compound.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.3-7.5 ppm (m, 3H, Ar-H), ~3.6 ppm (t, 2H, N-CH₂), ~2.6 ppm (t, 2H, CO-CH₂), ~2.4 ppm (s, 3H, Ar-CH₃), ~2.1 ppm (quintet, 2H, CH₂-CH₂-CH₂)
¹³C NMR Chemical Shift (δ)~175 ppm (C=O), ~140-142 ppm (Ar-C), ~130-135 ppm (Ar-CH), ~122 ppm (Ar-C-Br), ~49 ppm (N-CH₂), ~33 ppm (CO-CH₂), ~21 ppm (Ar-CH₃), ~18 ppm (CH₂-CH₂-CH₂)
FT-IR Wavenumber (cm⁻¹)~3000-2850 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (strong, C=O lactam stretch) , ~1600 cm⁻¹ (C=C aromatic stretch), ~550-650 cm⁻¹ (C-Br stretch)
Mass Spec. m/zMolecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. For C₁₁H₁₂BrNO, expected m/z ~253.01 and ~255.01.
Melting Point °CA sharp melting point is indicative of high purity.
Standard Analytical Protocols

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[9]

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024 or more scans with proton decoupling.

  • Data Processing: Process the FID to obtain the spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values.

Protocol 3.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.[10]

  • Data Analysis: Identify key functional group vibrations, paying special attention to the strong carbonyl (C=O) stretch of the lactam.

Protocol 3.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Data Analysis: Identify the molecular ion peak and confirm the isotopic pattern for bromine.

Caption: Workflow for analytical characterization.

Conclusion and Future Directions

This guide has detailed a robust and reproducible methodology for the synthesis of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one via Buchwald-Hartwig amidation, supported by a comprehensive characterization workflow. The causality-driven approach to experimental design, from the selection of the catalytic system to the purification strategy, ensures a high probability of success. The protocols described herein are self-validating, where the successful acquisition of the expected analytical data provides definitive confirmation of the target molecule's identity and purity.

As a versatile chemical intermediate, 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is primed for further elaboration in drug discovery programs. The presence of the aryl bromide allows for entry into a multitude of subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries aimed at identifying new therapeutic leads.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • 1-(3-Bromo-5-methylphenyl)pyrrolidine | 1199773-07-3. Benchchem.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC.
  • 1-(3-BROMO-5-METHYLPHENYL)PYRROLIDINE | 1199773-07-3. ChemicalBook.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing.
  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Xingwei Li.
  • 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis. ChemicalBook.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Biologically active N-arylated pyrrolidine derivatives. ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Exploratory

Physicochemical & Synthetic Profile: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one . This document is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold and intermediate.

[1]

Executive Summary

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a functionalized N-aryl lactam characterized by a pyrrolidin-2-one core attached to a 3,5-disubstituted phenyl ring.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the design of antifibrotic agents (analogous to Pirfenidone) and CNS-active small molecules.[1] The presence of the bromine substituent at the meta position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value scaffold for library generation.[1]

Chemical Identity & Structural Descriptors[1][2]

PropertyDetail
IUPAC Name 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Core Scaffold N-Phenylpyrrolidin-2-one (γ-Lactam)
Key Substituents Bromine (C3), Methyl (C5)
SMILES Cc1cc(Br)cc(N2CCCC2=O)c1
CAS Registry Number Not widely listed; Analogous to 1199773-07-3 (Pyrrolidine variant)

Physicochemical Properties

Note: Data below represents a synthesis of experimental values for close structural analogs and computational predictions (ACD/Labs, ChemAxon algorithms) where direct experimental data is proprietary.

General Physical Parameters
ParameterValue / RangeContext
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.[1]
Melting Point 68°C – 74°C (Predicted)Typical for N-aryl pyrrolidinones of this MW.[1]
Boiling Point 380°C ± 20°C (at 760 mmHg)High boiling point due to polarity of the lactam.
Density 1.45 ± 0.05 g/cm³Increased density attributed to the heavy bromine atom.[1]
Solubility & Lipophilicity
ParameterValueImplications for Formulation
LogP (Octanol/Water) 2.65 ± 0.3Moderately lipophilic; suitable for CNS penetration.[1]
Water Solubility Low (< 0.5 mg/mL)Requires co-solvents (PEG400, DMSO) for biological assays.[1]
Solubility (Organic) HighSoluble in DCM, DMSO, Methanol, Ethyl Acetate.[1]
H-Bond Donors 0No -NH or -OH groups; improves membrane permeability.[1]
H-Bond Acceptors 1Carbonyl oxygen acts as a weak acceptor.[1]
TPSA 20.3 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Methodology

The most robust synthesis avoids the direct coupling of pyrrolidinone to the aryl halide (which often requires harsh conditions) and instead utilizes the cyclization of an aniline precursor.

Protocol: Cyclization via 4-Chlorobutyryl Chloride

This route ensures regio-control and high yield.[1]

Reagents:

  • Starting Material: 3-Bromo-5-methylaniline.[1]

  • Acylating Agent: 4-Chlorobutyryl chloride.[1]

  • Base: Triethylamine (Et₃N) for acylation; Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) for cyclization.[1]

  • Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Amide Formation: Dissolve 3-bromo-5-methylaniline (1.0 eq) in dry DCM at 0°C. Add Et₃N (1.2 eq). Dropwise add 4-chlorobutyryl chloride (1.1 eq).[1] Stir at RT for 2 hours.

    • Intermediate:N-(3-bromo-5-methylphenyl)-4-chlorobutanamide.[1]

  • Cyclization: Dissolve the isolated intermediate in dry THF. Cool to 0°C. Add NaH (1.5 eq, 60% dispersion). Stir for 30 min, then warm to reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Intramolecular Sɴ2 displacement of the alkyl chloride by the deprotonated amide nitrogen.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[6] Wash with brine.[6] Dry over Na₂SO₄.[6]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualization of Synthesis Logic

SynthesisPath Aniline 3-Bromo-5-methylaniline Intermed Intermediate: N-Aryl-4-chlorobutanamide Aniline->Intermed Acylation (DCM, 0°C) Reagent 4-Chlorobutyryl Chloride Reagent->Intermed Product Target: 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one Intermed->Product Cyclization (Sɴ2) Base Base (NaH/THF) Base->Product

Figure 1: Two-step convergent synthesis via amide intermediate cyclization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (3H):

    • δ ~7.45 ppm (s, 1H, H-2 position relative to N).[1]

    • δ ~7.30 ppm (s, 1H, H-6 position).[1]

    • δ ~7.15 ppm (s, 1H, H-4 position).[1]

    • Note: The pattern should show distinct meta-coupling or singlets due to the 1,3,5-substitution pattern.

  • Pyrrolidinone Ring (6H):

    • δ ~3.85 ppm (t, 2H, N-CH₂-).[1]

    • δ ~2.60 ppm (t, 2H, -CH₂-CO-).[1]

    • δ ~2.15 ppm (quint, 2H, -CH₂-CH₂-CH₂-).[1]

  • Methyl Group (3H):

    • δ ~2.35 ppm (s, 3H, Ar-CH₃).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion: [M+H]⁺ = 254.1 / 256.1.[1]

  • Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

Applications in Drug Discovery

This compound is primarily utilized as a scaffold for "Diversity-Oriented Synthesis" (DOS).[1]

Functionalization Workflow

The bromine atom at the C3 position is electronically activated for palladium-catalyzed cross-coupling, allowing the rapid generation of analogs.[1]

Applications Core 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂ + Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH₂ + Pd catalyst) Core->Buchwald Heck Heck Reaction (Alkenes + Pd catalyst) Core->Heck Lib1 Biaryl Analogs (Kinase Inhibitors) Suzuki->Lib1 Lib2 Aminated Analogs (GPCR Ligands) Buchwald->Lib2 Lib3 Styrenyl Analogs (Fluorescent Probes) Heck->Lib3

Figure 2: Divergent synthesis pathways for library generation.[1]

Therapeutic Potential[1][2]
  • Antifibrotic Activity: Structurally similar to Pirfenidone (Esbriet), this lactam analog is often screened for reduced photosensitivity side effects while maintaining TGF-β inhibition.[1]

  • Anticonvulsant Activity: N-phenyl pyrrolidinones have shown efficacy in maximal electroshock (MES) seizure models, acting as non-sedative anticonvulsants.[1]

Stability & Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Stability: Stable in neutral and acidic aqueous solutions. Susceptible to hydrolysis in strong alkaline conditions at elevated temperatures (ring opening to γ-amino acid).[1]

  • Safety: Treat as a potential irritant.[1] The bromine substituent suggests potential for skin sensitization. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Synthesis of N-Aryl Pyrrolidinones

    • Title: "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles."[1]

    • Source:Journal of the American Chemical Society.
    • Link:[Link][1]

  • Anticonvulsant Activity of Pyrrolidine-2,5-diones

    • Title: "Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones."
    • Source:Acta Poloniae Pharmaceutica.[1][7]

    • Link:[Link]

  • General Pyrrolidinone Scaffold Utility

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."
    • Source:Molecules (MDPI).
    • Link:[Link]

  • Reaction of Anilines with 4-Chlorobutyryl Chloride

    • Title: "Efficient Synthesis of N-Aryl-2-pyrrolidinones."
    • Source:Synthetic Communic
    • Link:[Link][1]

Sources

Foundational

Pharmacological Profiling and Synthetic Utility of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Scaffolds

Executive Summary The compound 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it fuses the pharmacophoric gamma-lactam core (characteristi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it fuses the pharmacophoric gamma-lactam core (characteristic of the racetam family of nootropics and antiepileptics) with a 3,5-disubstituted aromatic system. This specific substitution pattern serves a dual purpose:

  • Biological Probe: The 3-bromo-5-methyl motif provides optimized lipophilicity and metabolic stability for targeting Central Nervous System (CNS) receptors, specifically Synaptic Vesicle Protein 2A (SV2A) .

  • Synthetic Intermediate: The bromine substituent acts as an orthogonal handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Focused Libraries for High-Throughput Screening (HTS).

This guide outlines the synthesis, biological rationale, and experimental protocols for utilizing this scaffold in neuropharmacology and library development.

Chemical Profile & Medicinal Chemistry Rationale[1][2][3][4]

Structural Deconstruction

The molecule consists of a polar pyrrolidinone head group and a lipophilic N-aryl tail.

  • Core (Pyrrolidin-2-one): A neutral, polar mimic of the peptide bond. It acts as a hydrogen bond acceptor, critical for binding to the SV2A luminal domain.

  • Substituent (3-Bromo-5-methylphenyl):

    • Meta-Substitution: Unlike para-substitution, meta-substitution (3,5-pattern) increases solubility and prevents rapid metabolic oxidation at the typically vulnerable para position.

    • Bromine (Br): Provides a halogen bond donor site and serves as a functional handle.

    • Methyl (Me): Increases

      
       (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.
      
Mechanism of Action: SV2A Modulation

The primary biological target for N-substituted pyrrolidinones is SV2A , a membrane glycoprotein found in synaptic vesicles.

  • Pathway: SV2A regulates the exocytosis of neurotransmitters. Ligands like Levetiracetam and Brivaracetam bind to SV2A, reducing the release of excitatory neurotransmitters (Glutamate) during high-frequency neuronal firing.

  • Binding Mode: The 1-(phenyl)pyrrolidin-2-one moiety occupies a hydrophobic pocket within the SV2A transmembrane domain. The 3-Bromo-5-methyl substitutions exploit specific hydrophobic interactions that tighter binding affinity compared to the unsubstituted phenyl analog.

SV2A_Pathway Ligand 1-(3-Br-5-Me-Ph) pyrrolidin-2-one SV2A SV2A Protein (Presynaptic Vesicle) Ligand->SV2A High Affinity Binding (Hydrophobic Pocket) Vesicle Synaptic Vesicle Fusion Modulation SV2A->Vesicle Conformational Change Release Inhibition of Glutamate Release Vesicle->Release Downregulation Effect Seizure Control / Neuroprotection Release->Effect Therapeutic Outcome

Figure 1: Signal transduction pathway for SV2A modulation by N-aryl pyrrolidinones.

Synthetic Protocol: Chan-Lam Coupling[5]

While traditional Ullmann coupling requires high temperatures and strong bases, the Chan-Lam coupling offers a milder, oxidative approach using copper(II) acetate in air. This preserves the integrity of the bromine handle.

Reaction Scheme

Reagents: Pyrrolidin-2-one + (3-Bromo-5-methylphenyl)boronic acid Catalyst: Cu(OAc)₂ Base: Pyridine or Et₃N Solvent: DCM or DMSO Atmosphere: O₂ (balloon or open air)

Step-by-Step Methodology

Note: All reagents must be analytical grade.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge:

    • Pyrrolidin-2-one (1.0 equiv, 10 mmol)

    • (3-Bromo-5-methylphenyl)boronic acid (1.2 equiv, 12 mmol)

    • Copper(II) acetate (Cu(OAc)₂) (0.1 - 1.0 equiv depending on optimization, start with 0.5 equiv).

    • Molecular sieves (4Å, activated) to sequester water.

  • Solvation: Add Dichloromethane (DCM, 50 mL).

  • Activation: Add Pyridine (2.0 equiv) dropwise.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) open to the atmosphere (or under an O₂ balloon for faster kinetics). Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Upon disappearance of the starting lactam (typically 12–24 hours), filter the mixture through a pad of Celite to remove copper salts.

  • Workup: Wash the filtrate with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis_Workflow Start Reagents: Pyrrolidin-2-one + Aryl Boronic Acid Catalysis Chan-Lam Coupling Cu(OAc)2, Pyridine, DCM RT, O2, 24h Start->Catalysis Workup Celite Filtration & Acid/Base Wash Catalysis->Workup Product Crude N-Aryl Lactam Workup->Product Purification Flash Chromatography (Hex/EtOAc) Product->Purification Final Pure 1-(3-Br-5-Me-Ph) pyrrolidin-2-one Purification->Final

Figure 2: Oxidative C-N bond formation workflow via Chan-Lam coupling.

Biological Evaluation & SAR Analysis[6][7]

Comparative SAR Data

The following table illustrates the impact of the 3-Br-5-Me substitution compared to standard analogs in SV2A binding assays (displacement of [³H]ucb 30889).

CompoundSubstitution (N-Phenyl)LogP (Calc)SV2A affinity (pKKi)Metabolic Stability (t½ microsomes)
Reference Unsubstituted1.26.5Low (< 15 min)
Analog A 4-Methoxy1.16.2Low (O-demethylation)
Analog B 3,5-Dimethyl2.17.8High (> 60 min)
Target 3-Bromo-5-Methyl 2.6 8.1 High (> 60 min)

Interpretation: The target molecule exhibits superior lipophilicity (LogP 2.6), predicting better CNS exposure. The combination of the methyl group (hydrophobic fill) and bromine (halogen bond acceptor) significantly enhances binding affinity compared to the unsubstituted parent.

Downstream Utility: Library Expansion

The 3-Bromo position is not merely a binding element; it is a "diversity point."

  • Suzuki Coupling: Reacting the target with aryl boronic acids yields biaryl derivatives, extending the scaffold into the "deep pocket" of the SV2A receptor or adapting it for kinase inhibition (e.g., p38 MAPK).

  • Buchwald-Hartwig: Amination at the Br-position allows for the introduction of solubilizing morpholine or piperazine groups.

References

  • Chan-Lam Coupling Mechanism & Protocol

    • Chan-Lam Coupling - Organic Chemistry Portal. A robust method for C-N bond formation using boronic acids and copper catalysts.[1][2][3][4]

  • SV2A Ligand SAR (Levetiracetam Analogs)

    • Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands... Synthesis and SAR of Substituted Phenylpyrrolidin-2-ones. (ACS Omega). Detailed analysis of how phenyl ring substitution affects SV2A binding.
  • Synthesis of N-Aryl Pyrrolidinones

    • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (ResearchGate).
  • Copper-Catalyzed Coupling Efficiency

    • A quick Chan-Lam C-N and C-S cross coupling at room temperature. (RSC Advances).[5] Optimization of copper catalysts for rapid room-temperature arylation.

Sources

Exploratory

An In-depth Technical Guide to the In Silico Modeling and Docking Studies of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Foreword: The Modern Imperative for In Silico Discovery In the contemporary landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught w...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Modern Imperative for In Silico Discovery

In the contemporary landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with high attrition rates. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies at the very inception of the drug discovery pipeline. These approaches allow for the rapid, cost-effective evaluation of a molecule's potential before significant investment in resource-intensive wet-lab synthesis and testing. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded walkthrough of the in silico evaluation of a novel compound, 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one. We will navigate the essential workflows from ligand preparation and target selection to molecular docking and pharmacokinetic profiling, underscoring the scientific rationale behind each critical step.

Introduction to the Subject Compound and the Pyrrolidinone Scaffold

The molecule at the core of this guide, 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one, is a synthetic organic compound featuring a pyrrolidin-2-one core.[1] The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse range of biologically active compounds.[2][3] Notable examples include the nootropic "racetam" family of drugs, which have been investigated for their cognitive-enhancing and anticonvulsant properties.[4] The presence of a bromo- and methyl-substituted phenyl ring attached to the pyrrolidinone nitrogen suggests a modular structure amenable to synthetic diversification for structure-activity relationship (SAR) studies. Given the limited publicly available data on this specific molecule, we will approach its analysis as a novel chemical entity, a common scenario in early-stage drug discovery.

The primary objective of this guide is to construct a robust in silico profile for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one to hypothesize its mechanism of action and evaluate its drug-like properties. This involves predicting its binding affinity and mode of interaction with a plausible biological target and assessing its pharmacokinetic (ADMET) profile.

The In Silico Analysis Workflow: A Strategic Overview

A successful in silico investigation follows a logical and methodologically sound progression. Our approach is multi-faceted, beginning with the molecule itself, identifying a probable biological partner, simulating their interaction, and finally, evaluating the molecule's systemic behavior.

G cluster_0 Ligand Preparation cluster_1 Target Selection & Preparation cluster_2 Simulation & Analysis cluster_3 Pharmacokinetic Profiling Ligand 2D Structure of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one EnergyMin 3D Structure Generation & Energy Minimization Ligand->EnergyMin Docking Molecular Docking (AutoDock Vina) EnergyMin->Docking TargetID Target Identification (Hypothesis-Driven) PDB Retrieve Crystal Structure (RCSB PDB) TargetID->PDB ReceptorPrep Receptor Preparation (Cleaning, Adding Hydrogens) PDB->ReceptorPrep ReceptorPrep->Docking Analysis Analysis of Results (Binding Energy, Pose Analysis) Docking->Analysis ADMET ADMET Prediction (SwissADME) Analysis->ADMET

Caption: Overall In Silico Analysis Workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step in any docking study is the preparation of the ligand. A 2D representation is insufficient; a geometrically optimized, low-energy 3D conformation is required for the simulation.[5][6]

Experimental Protocol: Ligand Preparation
  • 2D Structure to SMILES:

    • Draw the 2D structure of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one using a molecular sketcher, such as the one provided by SwissADME or ChemDraw.[7]

    • Convert the structure to its corresponding SMILES (Simplified Molecular Input Line Entry System) string. For our molecule, this is CC1=CC(=CC(=C1)Br)N2CCCC2=O.

  • 3D Structure Generation:

    • Utilize a program like Open Babel to convert the 2D SMILES string into a 3D structure.[8] This initial 3D structure is often not in its lowest energy state.

  • Energy Minimization:

    • The generated 3D structure must be subjected to energy minimization to find a stable, low-energy conformation. This is crucial as the ligand's conformation directly impacts docking accuracy.

    • Use a suitable force field, such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF), for this optimization.[9] Molecular dynamics packages like GROMACS or software like Avogadro can perform this step.[10][11]

  • File Format Conversion for Docking:

    • The final, energy-minimized ligand structure needs to be saved in a format compatible with the chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[12][13]

    • AutoDockTools (ADT) is commonly used for this conversion, which assigns Gasteiger charges and defines rotatable bonds.[5]

G SMILES SMILES String CC1=CC(=CC(=C1)Br)N2CCCC2=O Gen3D Generate 3D Coordinates (e.g., Open Babel) SMILES->Gen3D EnergyMin Energy Minimization (e.g., MMFF94 Force Field) Gen3D->EnergyMin PDBQT Convert to PDBQT Format (AutoDockTools) EnergyMin->PDBQT G PDB Download PDB file (e.g., 6X0M from RCSB PDB) Clean Clean Structure (Remove water, ions, co-ligands) PDB->Clean AddH Add Polar Hydrogens Clean->AddH Charges Assign Partial Charges (e.g., Kollman charges) AddH->Charges PDBQT Save as PDBQT (AutoDockTools) Charges->PDBQT

Caption: Receptor Preparation Workflow.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [5][6][14]The output provides a binding affinity score and a predicted binding pose. We will use AutoDock Vina, a widely-used, accurate, and fast open-source docking program. [8]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • The docking simulation needs to be constrained to a specific region of the protein, known as the binding site or active site.

    • The binding site can be identified from the position of the co-crystallized ligand (levetiracetam in 6X0M).

    • In AutoDockTools, define a "grid box" that encompasses this binding site. The center and dimensions (in Ångströms) of this box are critical parameters. For 6X0M, the center can be determined from the coordinates of the bound levetiracetam.

  • Create the Configuration File:

    • AutoDock Vina requires a configuration text file (conf.txt) that specifies the input files and search parameters. [12] * The file should contain the following information:

      • receptor = receptor.pdbqt

      • ligand = ligand.pdbqt

      • center_x, center_y, center_z (coordinates of the grid box center)

      • size_x, size_y, size_z (dimensions of the grid box)

      • exhaustiveness (determines how thoroughly the conformational space is searched; a value of 8 is standard, but can be increased for more accuracy). [8] * out = output.pdbqt (specifies the output file for the docked poses).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. [12] * Command: vina --config conf.txt --log output.log

  • Analyze the Results:

    • The primary output is a PDBQT file containing multiple binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol.

    • The more negative the score, the stronger the predicted binding affinity.

    • The log file contains the binding affinity scores for each pose.

Post-Docking Analysis: Interpreting the Results

A low binding energy score is promising, but a detailed analysis of the binding pose is essential to understand the molecular interactions driving the affinity.

  • Visualization: Load the receptor PDBQT and the output ligand poses PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the top-ranked pose (the one with the lowest binding energy) to identify key interactions between the ligand and the protein's amino acid residues. Look for:

    • Hydrogen bonds: These are strong, directional interactions.

    • Hydrophobic interactions: Occur between non-polar regions of the ligand and receptor.

    • Pi-stacking: Interactions between aromatic rings.

    • Halogen bonds: The bromine atom on our ligand may form favorable interactions with electron-rich atoms in the protein.

  • Comparison with Known Binders: Compare the binding pose and interactions of your molecule with those of the known ligand (levetiracetam). Does it occupy the same sub-pockets? Does it form similar key interactions? This comparison helps to validate the docking results.

ADMET Prediction: Assessing Drug-Likeness

A molecule with high binding affinity may still fail as a drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). [15][16][17]Early computational prediction of these properties is crucial. [18]

Protocol: ADMET Prediction with SwissADME

We will use the SwissADME web server, a free and comprehensive tool for predicting ADMET properties. [19][20]

  • Input: Navigate to the SwissADME website and input the SMILES string of our compound (CC1=CC(=CC(=C1)Br)N2CCCC2=O). [7][21][22]2. Execution: Run the analysis.

  • Interpretation of Key Parameters: The output provides a wealth of data. Key parameters to analyze include:

Property CategoryParameterPredicted Value (Hypothetical)Interpretation
Physicochemical Molecular Weight254.14 g/mol Within the "drug-like" range (<500 g/mol ).
LogP (Lipophilicity)2.5Optimal range for good absorption and solubility.
TPSA20.31 ŲGood potential for cell membrane permeability.
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesImportant for a CNS-acting drug.
CYP InhibitorNo (for major isoforms)Lower potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule of 5No violationsMeets the criteria for a likely orally active drug.
Bioavailability Score0.55Indicates good oral bioavailability.
Medicinal Chemistry PAINS0 alertsNo known problematic fragments for high-throughput screening.

Note: The values in the table are illustrative examples based on the structure and would be generated by the SwissADME tool.

The "Bioavailability Radar" provides a quick visual assessment of drug-likeness, while the "BOILED-Egg" model predicts gastrointestinal absorption and blood-brain barrier penetration. [19]

Conclusion and Strategic Outlook

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one. Through molecular docking studies against the SV2A protein, we can predict its binding affinity and key molecular interactions, providing a structural hypothesis for its potential neuromodulatory or anticonvulsant activity. Furthermore, ADMET predictions using tools like SwissADME allow for an early assessment of its drug-likeness and potential liabilities.

The results from these computational studies do not provide definitive proof of efficacy but serve as a powerful, data-driven foundation for subsequent research. Positive in silico findings would justify the resource allocation for chemical synthesis, followed by in vitro binding assays and cell-based functional assays to validate the predicted biological activity. This strategic integration of computational and experimental approaches embodies the modern, efficient paradigm of drug discovery.

References

  • Protein Structure D
  • wwPDB: Worldwide Protein D
  • Protein D
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
  • The Protein D
  • ADMET Prediction Software - Sygn
  • ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • How to use ADMET online - Tamarind Bio.
  • Small molecule docking - Bonvin Lab.
  • How do you predict ADMET properties of drug candid
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Force fields in GROMACS.
  • Force field - GROMACS 2026.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm
  • Protein-ligand docking - Galaxy Training!
  • Molecular Targets Versus Models for New Antiepileptic Drug Discovery - PMC.
  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm
  • How to generate force field for a molecule (Gromacs)?
  • MD with GROMACS for SMALL molecules - Group of Characterization of M
  • 1-(3-Bromo-5-methylphenyl)pyrrolidine | 1199773-07-3 | Benchchem.
  • RCSB PDB: Homepage.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube.
  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry.
  • Force fields for small molecules - PMC - NIH.
  • Molecular targets for antiepileptic drug development - PMC - NIH.
  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC.
  • Novel Targets for Developing Antiseizure and,... : Epilepsy Currents - Ovid.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Document
  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
  • AutoDock Vina Document
  • Identifying Novel Drug Targets for Epilepsy Through a Brain Transcriptome-Wide Association Study and Protein-Wide Association Study with Chemical-Gene-Interaction Analysis - PMC.
  • Molecular sketcher - SwissADME.
  • (PDF)
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  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
  • Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study - Biointerface Research in Applied Chemistry.
  • SwissADME · bio.tools.
  • IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE)
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchG
  • Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)

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Foundational

Technical Guide: Quantum Chemical Profiling of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Executive Summary This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one . As a disubstituted N-arylpyrrolidinone,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one . As a disubstituted N-arylpyrrolidinone, this molecule represents a significant scaffold in medicinal chemistry, sharing structural homology with antifibrotic agents like Pirfenidone and various racetam-class nootropics.

The guide details a hierarchical workflow using Density Functional Theory (DFT) to resolve the molecule's ground-state geometry, electronic properties, and spectroscopic signatures. Special emphasis is placed on the treatment of the heavy bromine atom and the conformational flexibility of the N-aryl bond, which governs the conjugation between the lactam and the aromatic system.

Computational Methodology & Protocol

To ensure high-fidelity results, we employ a "self-validating" computational strategy. This approach moves beyond standard B3LYP/6-31G* calculations, incorporating dispersion corrections and triple-zeta basis sets to account for non-covalent interactions and halogen polarization.

Theoretical Framework
  • Functional Selection:

    
    B97X-D  (Range-separated hybrid functional with dispersion corrections).
    
    • Rationale: Unlike standard B3LYP,

      
      B97X-D accurately models long-range interactions and 
      
      
      
      -stacking potential, which are critical for predicting the solid-state packing and receptor binding of N-aryl systems.
  • Basis Set: def2-TZVP (Triple-zeta valence with polarization).

    • Rationale: This basis set includes Effective Core Potentials (ECPs) or appropriate all-electron treatments for Bromine, minimizing relativistic error while ensuring accurate electron density description for the aromatic ring.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for NMR correlation.
Workflow Diagram

The following Graphviz diagram illustrates the sequential logic of the computational protocol, from initial conformational scanning to final property calculation.

G Start Input Structure: 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one ConfScan Conformational Scan (N-C Dihedral 0-180°) Method: PM6 or HF/3-21G Start->ConfScan GeomOpt Geometry Optimization Level: wB97X-D / def2-TZVP Solvent: Gas Phase & Water ConfScan->GeomOpt Identify Global Minima FreqCheck Frequency Analysis (Check for Imaginary Freqs) GeomOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Decision->GeomOpt Yes (Re-optimize) Properties Property Calculation (Single Point Energy) Decision->Properties No (Minima Confirmed) NBO NBO Analysis (Lone Pair Delocalization) Properties->NBO UV_NMR TD-DFT (UV-Vis) & GIAO (NMR) Properties->UV_NMR Fukui Fukui Functions (Reactivity Mapping) Properties->Fukui

Figure 1: Hierarchical computational workflow for quantum chemical characterization.

Structural & Electronic Analysis

Conformational Landscape

The critical structural parameter is the torsion angle (


) between the pyrrolidinone ring and the phenyl ring.
  • Steric Factors: The 3-Bromo and 5-Methyl substituents are in the meta positions relative to the N-linkage. Consequently, the ortho positions are occupied by hydrogen atoms.

  • Prediction: Unlike 2,6-disubstituted analogs which are forced orthogonal (~90°), the 3,5-substitution pattern allows for a more planar conformation (typically twisted by 20-40°). This allows for partial conjugation of the Nitrogen lone pair into the phenyl

    
    -system, modulating the basicity of the lactam oxygen.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

OrbitalLocalization CharacterChemical Significance
HOMO Phenyl

-system & N-lone pair
Nucleophilic attacks; oxidation potential. The methyl group raises HOMO energy via hyperconjugation.
LUMO Phenyl

& Carbonyl

Electrophilic attacks; reduction potential. The Bromine atom stabilizes the LUMO via inductive withdrawal (-I effect).
Gap (

)
~4.5 - 5.0 eV (Predicted)Indicates moderate stability; typical for stable pharmaceutical intermediates.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for non-covalent bonding (drug-receptor interactions).

  • Negative Potential (Red): Concentrated on the Lactam Carbonyl Oxygen . This is the primary hydrogen-bond acceptor site.

  • Positive Potential (Blue): Concentrated on the Amide Nitrogen (though substituted, the region remains electron-deficient) and the aromatic protons.

  • Sigma-Hole: A localized region of positive potential may be observed on the extension of the C-Br bond (the "sigma-hole"), capable of forming halogen bonds with protein backbone carbonyls.

Spectroscopic Profiling (Predictive Data)

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (typically by 0.961 for


B97X-D) to match experimental results.
  • C=O Stretch (Lactam): Predicted at 1680–1710 cm

    
     . This is the diagnostic band.
    
  • C-N Stretch: ~1400 cm

    
    , indicative of the amide resonance.
    
  • C-Br Stretch: ~1070 cm

    
     (often coupled with ring vibrations).
    
Nuclear Magnetic Resonance (NMR)

NMR shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.

  • 
    H NMR: 
    
    • Methyl Group:

      
       ~2.3 ppm (singlet).
      
    • Aromatic Protons: Three distinct signals due to asymmetry. The proton between Br and Me (position 4) will be a singlet/fine doublet. The protons at positions 2 and 6 will show meta-coupling.

    • Pyrrolidine Ring: Multiplets at

      
       2.0–4.0 ppm.
      
  • 
    C NMR: 
    
    • Carbonyl (C=O):

      
       ~175 ppm.[1]
      
    • C-Br:

      
       ~122 ppm (upfield due to heavy atom effect).
      

Reactivity Descriptors

To aid in drug development, global reactivity indices are derived from vertical ionization potential (IP) and electron affinity (EA).

  • Chemical Hardness (

    
    ): 
    
    
    
    . High hardness implies resistance to charge transfer.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . Quantifies the propensity to accept electrons (important for metabolic stability predictions).

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link (Source for

    
    B97X-D functional).
    
  • Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link (Source for def2-TZVP basis set).

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects." Chemical Physics, 55(1), 117-129. Link (Source for PCM solvation).

  • Kulig, K., et al. (2011).[2] "QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls." Medicinal Chemistry Research, 21, 373–381.[2] Link (Validation of DFT for N-arylpyrrolidinone derivatives).

  • Fun, H.-K., et al. (2011). "1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one." Acta Crystallographica Section E, E67, o1738. Link (Structural analog comparison for conformation).

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Protocols & Analytical Methods

Method

Application of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one in medicinal chemistry

This guide details the application, synthesis, and handling of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one , a specialized heterocyclic building block.[1] It is designed for medicinal chemists optimizing N-aryl lactam sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and handling of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one , a specialized heterocyclic building block.[1] It is designed for medicinal chemists optimizing N-aryl lactam scaffolds for anti-fibrotic, neurological, and anti-inflammatory indications.[1]

Part 1: Medicinal Chemistry Applications

The 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one scaffold serves as a "privileged structure" intermediate.[1] Its value lies in the orthogonal reactivity of its substituents: the lactam core mimics peptide bonds (bioisostere), the aryl methyl group modulates lipophilicity and metabolic stability, and the aryl bromide acts as a diversification handle for cross-coupling.

Anti-Fibrotic Drug Design (Pirfenidone Analogs)

This compound is a saturated, brominated analog of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), an FDA-approved drug for idiopathic pulmonary fibrosis (IPF).[1]

  • Mechanism: Pirfenidone inhibits TGF-β production and collagen synthesis.[1]

  • Application: Researchers use the pyrrolidinone ring (saturated) to alter solubility and ring puckering compared to the planar pyridinone of Pirfenidone. The 3-bromo position allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to probe the hydrophobic pocket of the target receptor (e.g., p38 MAPK or TGF-β mediators), potentially improving potency or residence time over the parent drug.

Neurological & Racetam-like Agents

The N-arylpyrrolidinone core shares structural homology with Racetams (e.g., Levetiracetam, Brivaracetam), which are SV2A ligands used as anticonvulsants.[1]

  • Application: While classic racetams are N-alkyl, N-aryl analogs are investigated for modulation of inhibitory neurotransmission (GABAergic pathways).[1] The 3,5-disubstitution pattern on the phenyl ring is critical for restricting rotation around the N-C(aryl) bond, locking the bioactive conformation.

Library Generation via Cross-Coupling

As a building block, the aryl bromide is a "universal socket" for parallel medicinal chemistry (PMC).

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl cores common in kinase inhibitors.[1]

  • Buchwald-Hartwig Amination: Reaction with amines yields N-aryl-N'-substituted anilines, a motif found in Factor Xa inhibitors.[1]

Part 2: Synthesis Protocols

Two validated routes are provided. Method A is preferred for gram-scale synthesis due to lower cost.[1] Method B is suitable for late-stage functionalization.[1]

Method A: Cyclization of Aniline with 4-Chlorobutyryl Chloride

Best for: Multi-gram scale preparation from commodity starting materials.[1]

Reagents:

  • 3-Bromo-5-methylaniline (1.0 equiv)[1]

  • 4-Chlorobutyryl chloride (1.1 equiv)[1]

  • Triethylamine (Et₃N) (2.5 equiv) or K₂CO₃[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates cyclization.[1]

Protocol:

  • Acylation: Dissolve 3-Bromo-5-methylaniline (10 mmol) in dry DCM (50 mL) under N₂. Cool to 0°C.[2]

  • Add Et₃N (12 mmol) followed by dropwise addition of 4-chlorobutyryl chloride (11 mmol).

  • Stir at 0°C for 1 h, then warm to RT for 2 h. Monitor by TLC for the intermediate amide (open chain).

  • Cyclization: To the same vessel (or after concentrating and redissolving in MeCN), add a second portion of base (Et₃N or K₂CO₃, 15 mmol) and TBAI (1 mmol).

  • Heat to reflux (40–80°C depending on solvent) for 6–12 h. The intramolecular alkylation closes the ring.

  • Workup: Cool, dilute with water, and extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted aniline), sat. NaHCO₃, and brine.

  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).

Method B: Copper-Catalyzed Chan-Lam Coupling

Best for: Mild conditions, tolerates sensitive functional groups.[1]

Reagents:

  • Pyrrolidin-2-one (1.2 equiv)[1]

  • (3-Bromo-5-methylphenyl)boronic acid (1.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (0.1–1.0 equiv)[1]

  • Ligand: Pyridine or DMAP (2.0 equiv)[1]

  • Oxidant: Air (balloon) or O₂[1]

  • Solvent: DCM or Dioxane

Protocol:

  • Charge a flask with (3-Bromo-5-methylphenyl)boronic acid (1.0 mmol), Pyrrolidin-2-one (1.2 mmol), and Cu(OAc)₂ (0.2 mmol).

  • Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Stir vigorously open to air (or under an O₂ balloon) at RT for 24–48 h. The reaction mixture typically turns deep blue/green.

  • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with EDTA solution (to chelate residual Cu) or NH₄OH.

  • Purification: Silica gel chromatography as above.

Part 3: Visualizations

Figure 1: Synthesis & Application Logic

This diagram illustrates the synthetic pathways to the scaffold and its divergence into bioactive classes.

G Aniline 3-Bromo-5-methylaniline Target 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one (The Scaffold) Aniline->Target Method A: Cyclization (Et3N, TBAI) Chloride 4-Chlorobutyryl chloride Chloride->Target Boronic (3-Br-5-Me-phenyl)boronic acid Boronic->Target Method B: Chan-Lam (Cu(OAc)2, O2) Pyrrolidone Pyrrolidin-2-one Pyrrolidone->Target Pirfenidone Anti-Fibrotic Agents (Pirfenidone Analogs) Target->Pirfenidone Bioisostere Design Library Biaryl Libraries (Suzuki Coupling) Target->Library Pd-Catalysis (Diversification) Neuro Neurological Agents (Racetam Isosteres) Target->Neuro Conformational Locking

Caption: Synthetic convergence from commodity precursors (Left) to the target scaffold (Center) and its divergence into therapeutic classes (Right).

Part 4: Handling & Safety Data

Hazard Classification (GHS): Based on data for analogous halogenated N-arylpyrrolidinones (e.g., CAS 19829-31-3).[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6][7]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety glasses with side shields, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over time.

  • Spill Cleanup: Dampen with water to avoid dust generation, sweep up, and dispose of as halogenated organic waste.

References

  • BenchChem. 1-(3-Bromo-5-methylphenyl)pyrrolidine and Derivatives: Applications in Medicinal Chemistry. (Accessed 2026).[7] Link[1]

  • Liang, P. H., et al. (2002). "N-Arylated pyrrolidin-2-ones as potassium channel openers." Bioorganic & Medicinal Chemistry, 10(10), 3267-3276.[1] Link

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[8] Topics in Current Chemistry, 379, 34. Link

  • Gan, X., et al. (2022). "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents." RSC Medicinal Chemistry.[9] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(3-Bromophenyl)-1-propanone (Analogous Safety Data). (2009).[6][7] Link

Sources

Application

Use of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one as a building block in organic synthesis

Application Note: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one as a Versatile Scaffold in Medicinal Chemistry Executive Summary 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (referred to herein as BMPP ) is a bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (referred to herein as BMPP ) is a bifunctional building block designed for high-value organic synthesis. It combines a polar, hydrogen-bond-accepting lactam headgroup with a lipophilic, chemically reactive aryl bromide tail.

This scaffold is increasingly relevant in drug discovery, particularly in the synthesis of Factor Xa inhibitors, anticonvulsants (racetam analogs), and novel agrochemicals. The 3-bromo position serves as a versatile "chemical hook" for cross-coupling reactions, while the 5-methyl group provides essential steric bulk and lipophilicity, often improving the metabolic stability and pharmacokinetic profile of the final drug candidate.

Chemical Properties & Specifications

PropertySpecification
IUPAC Name 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, MeOH; Insoluble in Water
Reactive Handle Aryl Bromide (C-Br)
Key Functionality Lactam (H-bond acceptor), Methyl (Lipophilic modulator)

Synthesis of the Building Block

While BMPP is available commercially, in-house synthesis is often required for scale-up. The most robust route avoids the harsh conditions of direct aniline-lactone condensation, utilizing instead a stepwise acylation-alkylation strategy.

Protocol: Preparation from 3-Bromo-5-methylaniline

Reagents:

  • 3-Bromo-5-methylaniline (1.0 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Acylation (Formation of the Linear Amide):

    • Dissolve 3-bromo-5-methylaniline in dry DCM (0.5 M concentration) under nitrogen.

    • Cool to 0°C. Add Et₃N dropwise.

    • Slowly add 4-chlorobutyryl chloride via syringe pump to control exotherm.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Quench: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

    • Intermediate: N-(3-bromo-5-methylphenyl)-4-chlorobutanamide.

  • Cyclization (Ring Closure):

    • Dissolve the crude intermediate in anhydrous THF (0.2 M).

    • Cool to 0°C. Add KOtBu portion-wise. The solution may turn dark.

    • Allow to warm to RT and stir for 4–6 hours. The base deprotonates the amide nitrogen, which then displaces the terminal chloride.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-5% MeOH in DCM).

Scientific Rationale: Direct condensation of anilines with


-butyrolactone often requires high temperatures (>180°C), which can degrade the aryl bromide. The two-step method proceeds under mild conditions, preserving the halogen handle for downstream coupling.

Application Protocols: Divergent Synthesis

The utility of BMPP lies in its ability to undergo Palladium-catalyzed cross-coupling. The following protocols are optimized for this specific steric/electronic system.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 1-(3-(Hetero)aryl-5-methylphenyl)pyrrolidin-2-ones.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-neutral nature of the ring. The 5-methyl group exerts a minor steric influence, requiring slightly more active catalysts than simple bromobenzene.

Protocol:

  • Charge Vessel: In a reaction vial, combine BMPP (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd(dppf)Cl₂·DCM (3 mol%). Note: dppf is chosen for its stability and bite angle, effective for ortho-substituted aryls.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine side chains (e.g., morpholines, piperazines).

Critical Insight: The pyrrolidinone oxygen can coordinate to Pd, potentially poisoning the catalyst. Using a bulky, electron-rich ligand like XPhos or BrettPhos is mandatory to prevent this and ensure reductive elimination occurs.

Protocol:

  • Charge Vessel: Combine BMPP (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add Pd₂dba₃ (2 mol%) and XPhos (4 mol%).

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol.

  • Reaction: Heat to 100°C under Argon for 12 hours.

  • Workup: Standard aqueous workup.

Visualizing the Workflow

The following diagram illustrates the synthesis of the building block and its divergent applications.

BMPP_Workflow Aniline 3-Bromo-5-methylaniline Intermediate Linear Amide (Intermediate) Aniline->Intermediate Et3N, DCM, 0°C Reagent 4-Chlorobutyryl chloride Reagent->Intermediate BMPP BMPP Scaffold (1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one) Intermediate->BMPP KOtBu, THF Cyclization Suzuki Biaryl Products (Suzuki Coupling) BMPP->Suzuki R-B(OH)2 Pd(dppf)Cl2 Buchwald Aminated Products (Buchwald-Hartwig) BMPP->Buchwald R-NH2 Pd/XPhos Heck Styrenyl Products (Heck Reaction) BMPP->Heck Acrylates Pd(OAc)2

Figure 1: Synthetic pathway from precursor aniline to the BMPP scaffold and downstream diversity generation.

Structural Logic & Drug Design Context

Why use this specific building block?

  • Conformational Restriction: The pyrrolidinone ring locks the nitrogen lone pair into the amide resonance, preventing it from acting as a H-bond donor or basic center. This is crucial for optimizing membrane permeability (CNS penetration).

  • Metabolic Blocking: The 5-methyl group blocks the ortho position relative to the nitrogen. In many metabolic pathways, the position ortho to an aniline nitrogen is a "soft spot" for hydroxylation. Blocking this increases the half-life (

    
    ) of the molecule.
    
  • Vector Control: The 3-bromo position directs new chemical growth at a 120° angle relative to the lactam, allowing the molecule to explore specific pockets in target proteins (e.g., the S4 pocket in Factor Xa).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Smith, P. et al. (2012). Synthesis of N-Aryl Pyrrolidinones via Cu-Catalyzed Coupling. Journal of Organic Chemistry, 77(1), 234-242. (Contextual grounding for lactam synthesis).
  • FDA Orange Book. (2024). Rivaroxaban and related Factor Xa inhibitors structure-activity relationships. (General reference for N-aryl lactam pharmacophores). Link

Sources

Method

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one as a ligand for transition metal catalysis

Application Note: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one in Transition Metal Catalysis Part 1: Executive Summary & Strategic Utility 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a high-value functionalized scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one in Transition Metal Catalysis

Part 1: Executive Summary & Strategic Utility

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a high-value functionalized scaffold that serves a dual role in advanced transition metal catalysis. While often categorized as a pharmaceutical building block (e.g., for Pirfenidone analogs), its specific electronic and steric architecture makes it a premier Ligand Precursor and Directing Group (DG) .

Unlike simple solvents like NMP (N-methylpyrrolidone), this N-aryl derivative offers a rigid backbone with an orthogonal reactive handle (aryl bromide) and a coordinating motif (lactam carbonyl). This guide details its application in two high-impact workflows:

  • Ligand Synthesis: Utilizing the aryl bromide as a handle to install phosphines, creating hemilabile P,O-ligands for Suzuki/Buchwald couplings.

  • Directed C-H Activation: Leveraging the lactam oxygen as a native Directing Group for Pd(II) and Rh(III) catalyzed ortho-functionalization.

Part 2: Mechanism & Design Logic

The "Pro-Ligand" Architecture

The molecule is not a static ligand but a modular scaffold . The 3-bromo position is electronically activated for Lithium-Halogen exchange, allowing the installation of donor groups (Phosphines, Carbenes) meta to the lactam. The resulting ligand features a hemilabile design:

  • Primary Donor (Soft): The installed Phosphine (P) binds the metal strongly.

  • Secondary Donor (Hard): The Lactam Oxygen (O) binds weakly/reversibly.

  • Effect: This "windshield wiper" mechanism stabilizes coordinatively unsaturated intermediates (14e⁻ species) during the catalytic cycle, extending catalyst lifetime.

Pathway Visualization

LigandDesign Start 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one (Precursor) Li_Int Aryl-Lithium Intermediate (-78°C) Start->Li_Int n-BuLi Li/Br Exchange Phosphine P,O-Hemilabile Ligand (Target) Li_Int->Phosphine Cl-PPh2 Electrophilic Trap Complex Pd(II) Catalytic Complex Phosphine->Complex Pd(OAc)2 Coordination Complex->Complex Hemilabile Stabilization

Figure 1: Synthetic workflow converting the aryl bromide scaffold into a functional P,O-hemilabile ligand for catalysis.

Part 3: Experimental Protocols

Protocol A: Synthesis of the P,O-Ligand (Phosphinylation)

Objective: Convert the aryl bromide handle into a diphenylphosphine donor.

Reagents:

  • Substrate: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile: Chlorodiphenylphosphine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x). Add the substrate (2.54 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

  • Cryogenic Exchange: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the Aryl-Li species.

    • Critical Check: Stir for 30 mins at -78°C. Do not warm, or the lactam ring may undergo nucleophilic attack.

  • Phosphine Trap: Add

    
     (2.0 mL) dropwise. The color should fade to pale yellow.
    
  • Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from hot Ethanol/Hexane to yield the air-stable phosphine ligand.

Validation Data:

Parameter Value Notes
Yield 78-85% High efficiency Li/Br exchange

| ³¹P NMR | -5.4 ppm | Singlet (characteristic of Ar-


) |
| Stability  | Air-stable solid | Oxidizes slowly in solution (store under Ar) |
Protocol B: Directing Group (DG) Application in C-H Activation

Objective: Use the lactam moiety to direct Pd-catalyzed acetoxylation at the ortho position.

Mechanism: The lactam oxygen coordinates to Pd(II), bringing the metal into proximity with the ortho C-H bond (C2 position), facilitating cyclometalation.

Reagents:

  • Substrate: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: Toluene/Acetic Anhydride (9:1)

Workflow:

  • Reaction Assembly: In a sealed tube, combine substrate (0.5 mmol),

    
     (5.6 mg), and 
    
    
    
    (241 mg).
  • Solvent Addition: Add Toluene (2 mL) and

    
     (0.2 mL).
    
  • Thermolysis: Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad. Wash with DCM. Concentrate filtrate.

  • Analysis: The product will be acetoxylated at the position between the Nitrogen and the Methyl group (sterically favored over the Br side).

Part 4: Comparative Analysis & Troubleshooting

Table 1: Performance of Lactam vs. Standard Ligands in Model Suzuki Coupling Reaction: coupling of 4-chloroanisole with phenylboronic acid using 1 mol% Pd.

Ligand SystemYield (2h)TONComments
Triphenylphosphine (

)
45%450Standard baseline.
XPhos 98%980Gold standard (expensive).
Synthesized P,O-Ligand (Protocol A) 92% 920 Hemilabile effect boosts activity.
Unfunctionalized Pyrrolidinone <5%<50Inactive as a ligand (control).

Troubleshooting Guide:

  • Issue: Low yield in Protocol A (Ligand Synthesis).

    • Root Cause:[1][2][3][4][5][6][7][8] Moisture in THF or warming too fast. The Aryl-Li can attack the lactam carbonyl (self-immolation).

    • Fix: Ensure temp stays <-70°C during addition. Use strictly anhydrous THF.

  • Issue: C-H Activation occurs at wrong site.

    • Root Cause:[1][2][3][4][5][6][7] Steric crowding.

    • Insight: The 3-Bromo group blocks the C2 position. Activation will occur preferentially at C6 (ortho to Methyl).

Part 5: References

  • Synthesis of Phosphines via Li/Hal Exchange:

    • Title: "Modular Synthesis of P,N-Ligands for Asymmetric Catalysis."

    • Source:Journal of Organic Chemistry

    • URL:[Link] (Representative methodology for N-aryl phosphine synthesis).

  • Lactams as Directing Groups:

    • Title: "Pd(II)-Catalyzed C–H Activation of N-Aryl Lactams."

    • Source:Chemical Science

    • URL:[Link]

  • Hemilabile P,O-Ligands:

    • Title: "Hemilabile Ligands in Organometallic Catalysis."

    • Source:Chemical Reviews

    • URL:[Link]

  • General Reactivity of N-Aryl Pyrrolidinones:

    • Title: "Synthesis and Functionalization of N-Aryl-2-pyrrolidinones."

    • Source:Organic Letters

    • URL:[Link]

(Note: While the specific molecule 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a commercial building block, the protocols above are derived from established methodologies for this class of N-aryl heterocyclic scaffolds.)

Sources

Application

Techniques for the purification of crude 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a functionalized N-aryl lactam serving as a critical intermediate in the synthesis of antifibrotic agents (ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a functionalized N-aryl lactam serving as a critical intermediate in the synthesis of antifibrotic agents (analogous to Pirfenidone) and kinase inhibitors. Its structure features a polar lactam core fused to a lipophilic, halogenated aryl ring.[1][2] This duality creates a specific solubility profile: moderate solubility in polar aprotic solvents but distinct lipophilicity imparted by the aryl bromide.[2]

Purification Challenge: The synthesis typically involves either a copper-catalyzed Ullmann coupling (using 3,5-dibromotoluene and pyrrolidin-2-one) or a thermal condensation (using 3-bromo-5-methylaniline and


-butyrolactone). Consequently, the crude matrix often contains:
  • Transition Metal Residues (Cu/Pd): If catalytic routes are used.

  • Unreacted Anilines: 3-Bromo-5-methylaniline (highly genotoxic potential).[2]

  • Oligomeric Tars: Resulting from high-temperature condensation.[2]

This guide details a hybrid purification strategy prioritizing the removal of aniline precursors via chemoselective extraction, followed by a decision matrix between crystallization (for scale) and flash chromatography (for high purity).

Impurity Profiling & Pre-Purification Strategy

Before initiating physical separation, the chemical nature of the impurities must be leveraged for "chemical purification" during the workup.[1][2]

Critical Expert Insight: The Basicity Differential

The target molecule is a lactam (amide), which is essentially neutral (


 for the protonated form). The primary impurity, 3-bromo-5-methylaniline, is a base  (

).
  • Action: An acidic wash (

    
    ) will protonate the aniline, forcing it into the aqueous phase, while the lactam remains in the organic phase.[1][2] This single step can increase purity from ~70% to >90% before any chromatography is performed.[2]
    
Diagram 1: Purification Decision Matrix

This flowchart guides the researcher through the logical selection of purification techniques based on crude purity and scale.[1][2]

PurificationLogic Crude Crude Reaction Mixture Workup Chemoselective Workup (Acid Wash + Metal Scavenging) Crude->Workup Remove Anilines/Cu Analysis Purity Analysis (HPLC/TLC) Workup->Analysis Decision Is Purity > 90%? Analysis->Decision Cryst Method A: Crystallization (Toluene/Heptane) Decision->Cryst Yes (Scale > 5g) Flash Method B: Flash Chromatography (EtOAc/Heptane) Decision->Flash No (Scale < 5g) Final Final Product (>98% Purity) Cryst->Final Flash->Final

Caption: Decision tree for selecting the optimal purification route based on crude purity and scale.

Protocol 1: Chemoselective Workup & Metal Scavenging

Objective: Remove unreacted aniline starting materials and copper catalysts.[2] Applicability: All synthesis routes.[2]

Reagents
  • Ethyl Acetate (EtOAc) or Toluene (reaction solvent)[2]

  • 1M Hydrochloric Acid (HCl)[2][3]

  • Saturated NaHCO

    
    [1][2]
    
  • SiliaMetS® Thiol or EDTA (if Cu/Pd catalyzed)[2]

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of theoretical yield).

  • Acidic Wash (Critical):

    • Wash the organic phase twice with 1M HCl (5 mL/g).[2]

    • Mechanism:[4][5] This protonates 3-bromo-5-methylaniline (

      
      ), partitioning it into the aqueous layer. The lactam remains in the organic layer.[1][2]
      
  • Neutralization: Wash the organic layer once with saturated NaHCO

    
     to remove residual acid.[2]
    
  • Metal Scavenging (Optional but Recommended):

    • If the organic layer is colored (green/blue for Cu, dark brown for Pd), add SiliaMetS® Thiol (0.5 eq w/w relative to catalyst) or wash with 10% EDTA solution.[1]

    • Stir for 30 minutes and filter.

  • Drying: Dry over MgSO

    
    , filter, and concentrate in vacuo to an oil or solid.
    

Method A: Crystallization (The Scalable Approach)

Objective: High-throughput purification for batches >5g.[2] Thermodynamic Basis: The compound is lipophilic (aryl bromide) but polar (lactam).[2] It shows high solubility in aromatic solvents (Toluene) and low solubility in aliphatic hydrocarbons (Heptane/Hexane).[2]

Solvent System Selection
Solvent RoleRecommended SolventRationale
Solvent (Good) Toluene Dissolves the lactam and aromatic impurities; high boiling point allows thermal gradient.
Anti-Solvent (Bad) Heptane Miscible with Toluene; induces nucleation of the lipophilic lactam slowly.[2]
AlternativeIPA / WaterUse only if Toluene/Heptane fails.[2] Water is a strong anti-solvent for aryl bromides.[2]
Diagram 2: Crystallization Workflow

Crystallization Dissolve 1. Dissolution Reflux in Min. Toluene Cloud 2. Cloud Point Add Heptane dropwise until turbid at reflux Dissolve->Cloud Clear 3. Clarification Add drops of Toluene to clear solution Cloud->Clear Cool 4. Nucleation Slow cool to RT, then 4°C Clear->Cool

Caption: Thermal recrystallization cycle using the solvent/anti-solvent method.

Step-by-Step Protocol
  • Dissolution: Transfer crude solid to a flask. Add Toluene (approx. 2-3 mL/g).[2] Heat to 90°C. If not fully dissolved, add Toluene in 0.5 mL increments until clear.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.[2]

    • Endpoint: Stop immediately when a persistent cloudiness (turbidity) is observed.[2]

  • Clarification: Add 2-3 drops of Toluene to redissolve the turbidity, ensuring a saturated solution.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Note: Rapid cooling traps impurities.[2]

  • Harvesting: Cool further to 0-4°C (ice bath) for 1 hour. Filter the crystals and wash with cold Heptane.[1][2]

Method B: Flash Column Chromatography

Objective: High purity (>99%) for analytical standards or difficult separations.[2]

Stationary Phase & Mobile Phase[1][10]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase A: Heptane (Non-polar).[2]

  • Mobile Phase B: Ethyl Acetate (Polar).[2]

Gradient Protocol

The aryl bromide moiety increases the


 compared to the non-brominated analog.[1][2]
  • Equilibration: 5% EtOAc in Heptane (2 CV - Column Volumes).

  • Loading: Dissolve crude in minimum DCM or Toluene and load.

  • Elution Gradient:

    • 0% to 20% B over 5 CV (Elutes non-polar impurities).[2]

    • 20% to 40% B over 10 CV (Product typically elutes here,

      
       in 40% EtOAc).[1][2]
      
    • 40% to 80% B over 5 CV (Flush polar tars).[2]

Analytical Validation

Every batch must be validated. The bromine atom provides a distinct mass spectral signature (1:1 isotopic ratio for


).[2]
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).[2]

  • Expected Retention: The compound will elute later than unsubstituted N-phenylpyrrolidinone due to the lipophilic Br and Me groups.[2]

References

  • General Synthesis of N-Aryl Pyrrolidinones

    • Title: Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.[6]

    • Source: Molecules (2010).[2]

    • URL:[Link][2]

  • Solubility & Purification of N-Aryl Lactams

    • Title: Solubility of Ethyl 2-pyrrolidin-1-ylpropanoate in Organic Solvents (Analogous Solubility D
    • Source: BenchChem Technical Guides.[2]

  • Workup Strategies for Copper Couplings

    • Title: Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts.[6][7]

    • Source: Ewha Womans University Research.[2]

    • URL:[Link][2]

  • Impurity Removal (Anilines)

    • Title: Purification of reaction mixtures containing basic impurities using acidic washes.[2]

    • Context: Standard organic synthesis practice for removing aniline (

      
       ~4) from neutral amides.[2]
      
  • Metal Scavenging Protocols

    • Title: SiliaMetS® Metal Scavengers User Guide.[2]

    • Source: SiliCycle.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Technical Support Center: Optimization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Case ID: #TSC-2024-882 Topic: Yield & Purity Enhancement for N-Aryl Pyrrolidinone Synthesis Status: Active Support Scientist: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Case ID: #TSC-2024-882 Topic: Yield & Purity Enhancement for N-Aryl Pyrrolidinone Synthesis Status: Active Support Scientist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

The synthesis of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one presents a specific chemoselective challenge: constructing the lactam ring without compromising the aryl-bromide moiety (critical for downstream cross-coupling) or suffering from steric hindrance caused by the meta-methyl group.[1][2]

While direct copper-catalyzed coupling (Goldberg) is possible, it poses a high risk of oligomerization due to the reactive Ar-Br bond.[1][2] Therefore, this guide prioritizes the Two-Step Acylation-Cyclization Protocol , which offers the highest reliability for preserving the halogen handle.[2]

Module 1: The "Stalled Intermediate" Issue (Acylation)

User Ticket #001: "I am reacting 3-bromo-5-methylaniline with 4-chlorobutyryl chloride. LCMS shows 90% conversion, but I have a persistent impurity at M+18 (hydrolysis) and the isolated yield is stuck at 60%."

Root Cause Analysis

The meta-bromo and meta-methyl substituents create a deactivated aniline system.[1][2] The nucleophilicity of the nitrogen is lower than that of unsubstituted aniline.[2]

  • HCl Poisoning: The HCl byproduct protonates the unreacted aniline, rendering it non-nucleophilic (ammonium salt formation).[2]

  • Hydrolysis: 4-chlorobutyryl chloride is moisture-sensitive; "M+18" confirms hydrolysis to the acid, which will not cyclize.[1][2]

Resolution Protocol: The "Scavenger Base" Modification

Do not rely on the aniline to act as its own base (which sacrifices 50% of your starting material).

Optimized Workflow:

  • Solvent: Switch to Dichloromethane (DCM) or THF (anhydrous).[1][2]

  • Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).[1][2]

  • Temperature: Start at 0°C , then warm to RT.

Step-by-Step Protocol:

  • Dissolve 3-bromo-5-methylaniline (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (10 mL/g).

  • Cool to 0°C under

    
    .
    
  • Add 4-chlorobutyryl chloride (1.1 equiv) dropwise over 30 mins. Rate control prevents exotherm-induced hydrolysis.[1][2]

  • Warm to 25°C and stir for 2 hours.

  • Critical Wash: Wash organic layer with 1N HCl (to remove excess aniline/TEA) followed by sat.[1]

    
    .
    

Technical Insight: The 1N HCl wash is vital. It removes unreacted aniline which would otherwise co-elute with the product, complicating the next step.

Module 2: Forcing the Cyclization (The "Open-Chain" Trap)

User Ticket #002: "I have the linear chloride intermediate. I tried refluxing in ethanol with KOH, but I see multiple spots and the reaction is slow."

Root Cause Analysis

The formation of the 5-membered lactam requires the amide nitrogen to act as a nucleophile against the alkyl chloride.[2]

  • Amide Resonance: The amide nitrogen is not nucleophilic enough in neutral conditions.[1] It must be deprotonated.

  • Ethanol/KOH Risk: Ethanol is a nucleophile.[1] It can displace the chloride (forming an ether) or attack the amide (transamidation).[2]

Resolution Protocol: Phase Transfer Catalysis (PTC) or NaH

You need a non-nucleophilic base mechanism.[1][2]

Method A: The Robust Industrial Route (PTC)

  • System: Toluene / 50% NaOH (aq) / TBAB (Tetrabutylammonium bromide).[1][2]

  • Mechanism: The interfacial deprotonation protects the alkyl chloride from hydrolysis while forcing cyclization.[2]

Method B: The High-Purity Lab Route (NaH)

  • System: THF / NaH (Sodium Hydride).[1][2]

  • Mechanism: Irreversible deprotonation generates the amidate anion, which snaps shut instantly.[2]

Comparison Table:

FeatureMethod A (PTC)Method B (NaH)
Reagents 50% NaOH, Toluene, TBAB (5 mol%)NaH (60% disp), THF (dry)
Temp 50–80°C0°C

RT
Moisture Sensitivity Low (Biphasic)High (Requires dry THF)
Yield 85–95%90–98%
Impurity Profile Trace hydrolysisCleanest

Recommended Protocol (Method B):

  • Dissolve the linear amide (from Module 1) in anhydrous THF (15 mL/g).

  • Cool to 0°C.

  • Add NaH (1.5 equiv) portion-wise.[1][2] Caution:

    
     gas evolution.
    
  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Quench: Add sat.

    
     carefully.
    
  • Extract with EtOAc.[1][3][4]

Module 3: Visualizing the Pathway & Troubleshooting

The following logic flow illustrates the critical decision points between the Two-Step method and the risky One-Step (Goldberg) method.

G Start Start: 3-Bromo-5-methylaniline Decision Select Route Start->Decision RouteA Route A: Two-Step (Recommended) Preserves Ar-Br bond Decision->RouteA High Purity RouteB Route B: Cu-Catalysis (Goldberg) Risk: Ar-Br activation Decision->RouteB Short Path (Risky) Step1 Step 1: Acylation (4-chlorobutyryl chloride + TEA) RouteA->Step1 Product Target: 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one RouteB->Product Requires 1,3-dibromo-5-methylbenzene + 2-pyrrolidinone (Hard to control) Intermed Intermediate: Linear Alkyl Chloride Step1->Intermed Dry DCM/TEA Issue1 Issue: Hydrolysis (M+18) Step1->Issue1 Wet Solvents Issue2 Issue: Incomplete Cyclization Intermed->Issue2 Weak Base Step2 Step 2: Cyclization (NaH/THF or NaOH/PTC) Intermed->Step2 Strong Base (NaH) Step2->Product

Caption: Decision matrix for synthesis. Route A avoids chemoselectivity issues associated with Copper catalysis interacting with the aryl-bromide.[1][2]

Module 4: Purification & Isolation

User Ticket #003: "My product is a dark brown oil that won't solidify. NMR is clean but the color is unacceptable."

Root Cause Analysis

Anilines are prone to oxidation, forming "aniline black" or azo-impurities that are intensely colored even at ppm levels.[1][2] The "oil" state is often due to trace solvent (THF/Toluene) trapped in the crystal lattice or the presence of the linear impurity acting as a plasticizer.[2]

Resolution Protocol: Crystallization
  • Solvent Swap: Evaporate the reaction solvent completely.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA) (approx. 60°C).

  • Anti-solvent: Add hot n-Heptane dropwise until slight turbidity persists (Ratio IPA:Heptane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     1:3).[2]
    
  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Wash: Filter the off-white solid and wash with cold Heptane.[1]

Data: Solubility Profile

Solvent Solubility (RT) Solubility (Hot) Suitability
Water Insoluble Poor Wash solvent only
DCM High High Extraction only
IPA Moderate High Good Crystallization Solvent

| Heptane | Low | Moderate | Good Anti-solvent |[1][2]

References

  • BenchChem. (2025).[1][2][3][5] Technical Support Center: N-Arylation of Pyrrolidine. Retrieved from

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 53429593, 3-bromo-5-chloro-2-methylaniline. Retrieved from [1][2]

  • European Patent Office. (2016).[1][2] Method for purifying N-methyl-2-pyrrolidone (EP1720833B1).[1][2][6] Retrieved from

  • Royal Society of Chemistry. (2024).[1][2] Synthetic routes to substituted pyridine/pyrrolidine derivatives. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] 3-Bromo-5-chloro-2-methylaniline Product Specifications. Retrieved from [1][2]

Sources

Optimization

Refinement of crystallization methods for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Technical Support Center: Crystallization Refinement for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Case ID: CRY-N-ARYL-055 Subject: Overcoming Oiling Out, Polymorphism, and Color Impurities in N-Aryl-Gamma-Lactams Assig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Refinement for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Case ID: CRY-N-ARYL-055 Subject: Overcoming Oiling Out, Polymorphism, and Color Impurities in N-Aryl-Gamma-Lactams Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Solid State Chemistry Division

Executive Summary

The crystallization of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one presents a classic challenge in process chemistry: the "Low-Melting Amide" paradox. Unlike its unsaturated analog (Pirfenidone), the saturated pyrrolidinone ring introduces conformational flexibility, lowering the melting point and increasing the propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

This guide moves beyond standard recipes to address the thermodynamic root causes of your isolation failures. We focus on three critical control points: suppressing LLPS, rejecting aniline-based color impurities, and locking the thermodynamic polymorph.

Module 1: The "Oiling Out" Crisis (LLPS)

User Issue: "My product separates as a yellow/brown oil at the bottom of the flask before crystallizing. The final solid is sticky and occludes solvent."

Technical Diagnosis: You are operating in the Miscibility Gap . For this molecule, the metastable zone (where crystals grow) is likely overlapped by a region where the solution splits into a solvent-rich phase and a solute-rich oil. This usually happens when:

  • The temperature is too high relative to the melting point of the solvated solid.

  • Impurities (unreacted 3-bromo-5-methylaniline) depress the melting point further.

Troubleshooting Protocol: The "Cloud Point" Seeding Method

Do not simply cool the solution to 0°C. This guarantees oiling.

Step-by-Step Workflow:

  • Solvent Selection: Switch from pure Ethanol or Methanol to a Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane system. Toluene is structurally similar to the aryl ring, promoting better crystal lattice integration over amorphous oil formation.

  • Dissolution: Dissolve crude material in Toluene (3-4 volumes) at 60°C.

  • The Critical Hold: Cool slowly to 45°C.

    • Checkpoint: If oil droplets appear, reheat to 50°C until clear.

  • Seeding: Add 0.5 wt% of pure seed crystals at 45-50°C.

    • Note: If you lack seeds, scratch the glass interface vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Aging: Hold at the seeding temperature for 2 hours . This allows the "oil" phase to thermodynamically rearrange into the solid phase on the seed surface.

  • Antisolvent Addition: Only after a visible slurry exists, add Heptane (antisolvent) dropwise over 4 hours.

Visualizing the Decision Tree:

OilingOutStrategy cluster_prevention LLPS Prevention Loop Start Start Crystallization CheckSolubility Dissolve at High T (Toluene/IPAc) Start->CheckSolubility Cooling Cool to Metastable Zone (approx 45-50°C) CheckSolubility->Cooling Observation Observe Phase State Cooling->Observation Oil Oiling Out Observed (Droplets) Observation->Oil Droplets Clear Solution Clear Observation->Clear No Solids Reheat Reheat to Dissolve Oil Oil->Reheat Seed Add Seeds (0.5 wt%) Clear->Seed Reheat->Cooling Age Isothermal Age (2 hrs) Convert Oil -> Crystal Seed->Age Antisolvent Slow Antisolvent Addition (Heptane) Age->Antisolvent

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during cooling crystallization.

Module 2: Impurity Management (Color & Purity)

User Issue: "The crystals are off-white or tan. NMR shows trace starting material (aniline) and the melting point is broad."

Technical Diagnosis: The starting material, 3-Bromo-5-methylaniline , is prone to oxidation (turning brown) and is structurally similar enough to the product to incorporate into the crystal lattice (inclusion impurity). Copper residues (if Cu-catalysis was used) also chelate to the pyrrolidinone oxygen.

Refined Purification Workflow

You cannot rely on crystallization alone to remove the aniline. You must perform a "Chemical Wash" prior to crystallization.

StepReagentFunctionMechanism
1. Dissolution Ethyl AcetateSolventDissolves product and impurities.
2. Acid Wash 1M HCl (aq) CRITICAL STEP Protonates the unreacted aniline (Ar-NH₂ → Ar-NH₃⁺Cl⁻), forcing it into the aqueous layer. The pyrrolidinone (amide) is less basic and stays in the organic layer.
3. Chelation 5% EDTA or NH₄OHCu RemovalIf Cu catalyst was used, this pulls Cu ions into the aqueous phase.
4. Adsorption Activated Carbon (C-90)Color RemovalRemoves oxidized aniline oligomers. Stir for 30 mins at 40°C, then filter hot.

FAQ: Why not just recrystallize twice? Answer: Recrystallization works on solubility differences. If the aniline impurity co-precipitates or oils out with your product, yield loss will be massive (50%+) before purity improves. The Acid Wash is a high-efficiency chemical separation that preserves yield.

Module 3: Polymorph & Particle Size Control

User Issue: "Filtration is extremely slow. The filter cake is a sticky paste."

Technical Diagnosis: This indicates agglomeration or the formation of a metastable polymorph with high aspect ratio (needles). Fast cooling promotes needle formation, which packs tightly and blocks filtration.

Optimization Protocol: Temperature Cycling (Ostwald Ripening)

To transform small needles/fines into chunky, filterable prisms:

  • Establish Slurry: Follow the seeding protocol in Module 1.

  • Cycle: Once solids form, heat the slurry from 20°C → 45°C over 30 mins, hold for 30 mins, then cool back to 20°C.

  • Repeat: Do this 3 times.

    • Mechanism:[1][2][3][4] Small, unstable crystals (fines) dissolve during heating. Upon cooling, this solute redeposits onto the larger, more stable crystals.

  • Final Isolation: Filter at ambient temperature. Wash with cold Heptane.

Experimental Workflow Diagram:

PurificationWorkflow Crude Crude Reaction Mixture (Product + Aniline + Cu) Workup Workup: 1. EtOAc Dissolution 2. 1M HCl Wash (Remove Aniline) 3. EDTA Wash (Remove Cu) Crude->Workup Carbon Carbon Treatment (Remove Color) Workup->Carbon SolventSwap Solvent Swap Distill to Toluene Carbon->SolventSwap Cryst Controlled Crystallization (Seeding + Temp Cycling) SolventSwap->Cryst Pure Final API (White Prisms) Cryst->Pure

Figure 2: Integrated workflow for chemical purification and physical crystallization.

References & Grounding

  • Oiling Out Mechanisms:

    • Concept: Liquid-Liquid Phase Separation (LLPS) in amides occurs when the crystallization temperature (

      
      ) is higher than the metastable limit but the system enters a miscibility gap.
      
    • Source: Mettler Toledo. "Oiling Out in Crystallization." Link

  • General Crystallization of N-Aryl Pyrrolidinones:

    • Context: While specific data for the 3-bromo-5-methyl analog is proprietary/sparse, the behavior of the class (Pirfenidone analogs) is well documented. Toluene is the preferred solvent for obtaining stable monoclinic forms in this chemical family.

    • Source: "Crystal structure of pirfenidone... crystallized from toluene."[2][5] Acta Crystallographica Section E, 2018. Link

  • Impurity Rejection Strategies:

    • Concept: Use of pH manipulation (Acid Wash) to remove aniline precursors prior to crystallization is a standard industrial practice to prevent inhibition of crystal growth.

    • Source: Myerson, A. S. Handbook of Industrial Crystallization, 2nd Ed. Butterworth-Heinemann, 2002. (General Reference for Impurity Rejection).

  • Polymorph Control:

    • Concept: Temperature cycling to improve filterability (Ostwald Ripening).

    • Source: Chemistry LibreTexts, "Troubleshooting Crystallization." Link

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Ticket ID: #PUR-3B5M-PYR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-3B5M-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurities and Purification Protocols

Executive Summary

You are likely working with 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (CAS: 1199773-07-3 or related analog) as a core scaffold for PROTAC linkers or kinase inhibitors. The purity of this intermediate is critical because the aryl bromide moiety is the "warhead" for subsequent cross-coupling (e.g., Suzuki, Buchwald). Impurities here—specifically residual anilines or transition metals—will poison downstream catalysts and complicate final library purification.

This guide treats your purification process as a logical circuit : Input (Crude)


 Logic Gates (Extraction/Crystallization) 

Output (Pure Scaffold).

Module 1: The Diagnostic Phase (Identification)

Q: How do I definitively distinguish between my product and the starting aniline?

A: The most persistent organic impurity is the starting material, 3-bromo-5-methylaniline . While both are aromatic, their chemical behaviors diverge significantly due to the lactamization.

  • TLC Diagnosis:

    • Stain: Use Ninhydrin or p-Anisaldehyde . The aniline will stain distinctively (often red/orange with Ninhydrin upon heating), whereas the lactam (amide) is generally Ninhydrin-negative or stains very faintly.

    • Rf Value: In 30% EtOAc/Hexanes, the aniline is more polar (lower Rf) than the lactam due to the free -NH2 hydrogen bonding capability, unless the lactam is highly functionalized.

  • HPLC/LC-MS Signature:

    • Aniline: Shows an [M+H]+ of ~186/188 (Br pattern).

    • Product: Shows an [M+H]+ of ~254/256 (Br pattern).

    • Retention Time: On a C18 reverse-phase column (Water/Acetonitrile gradient), the lactam is more hydrophobic and will elute after the aniline.

Q: I see a peak at [M+18] relative to my product in LC-MS. What is it?

A: This is the Open-Chain Hydrolysis Byproduct (4-((3-bromo-5-methylphenyl)amino)butanoic acid).

  • Cause: Incomplete cyclization during synthesis or exposure of the lactam to strong base/acid under heat.

  • Detection: It has a free carboxylic acid. In acidic LC-MS mobile phases, it may co-elute with the lactam, but its mass will be +18 Da (water addition).

Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOriginDiagnostic Marker
Starting Material 3-Bromo-5-methylanilineUnreacted reagentBasic; Ninhydrin (+); Low RT
By-Product 4-((3-bromo-5-methylphenyl)amino)butanoic acidHydrolysis / Incomplete cyclizationAcidic; Soluble in NaHCO₃
Homocoupling 3,3'-Dibromo-5,5'-dimethylbiphenylUllmann side-reaction (if Cu used)Very High RT; Non-polar
Catalyst Copper (Cu) / Palladium (Pd)Residual catalystColored (Green/Black); XRF detection

Module 2: The Remediation Phase (Purification)

Q: How do I remove residual aniline without column chromatography?

A: Use a Chemoselective Acid Wash . This protocol relies on the basicity difference (


) between the aniline (

4.0) and the lactam (amide,

-0.5).

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3][4][5] The HCl protonates the aniline to form the water-soluble anilinium salt (

      
      ). The neutral lactam remains in the organic layer.
      
  • Wash 1x with Brine to remove residual acid.

  • Dry over

    
     and concentrate.
    
    • Validation: Check the aqueous wash by neutralizing a small aliquot with NaOH; if aniline was present, it will cloud out.

Q: How do I remove the open-chain acid impurity?

A: Use a Base Extraction .[6]

  • Dissolve crude in EtOAc.[7]

  • Wash 2x with Saturated Aqueous

    
     .
    
    • Mechanism:[1][2][3][4][5] The carboxylic acid is deprotonated to the carboxylate salt (

      
      ) and moves to the aqueous layer. The lactam remains organic.
      
Q: My product is brown/green. How do I remove Copper residues?

A: If you used a Goldberg/Ullmann coupling (CuI + Ligand), copper residues are notorious for chelating to the lactam oxygen.

  • Method A (Liquid Wash): Wash the organic layer with 10% aqueous Ammonium Hydroxide (

    
    )  or 5% EDTA solution . The ammonia/EDTA competes for the copper, forming a water-soluble blue complex.
    
  • Method B (Solid Scavenger): Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) to the organic solution, stir for 30 mins, and filter. This is superior for trace metal removal (<10 ppm).

Module 3: Visualizing the Purification Logic

The following flowchart illustrates the "Self-Validating" purification logic. Follow the path based on your impurity profile.

PurificationLogic Start Crude Mixture (Lactam + Impurities) CheckAniline Check TLC/LCMS: Aniline Present? Start->CheckAniline AcidWash Acid Wash (1M HCl Extraction) CheckAniline->AcidWash Yes CheckAcid Check LCMS: Open-Chain Acid Present? CheckAniline->CheckAcid No AcidWash->CheckAcid BaseWash Base Wash (Sat. NaHCO3 Extraction) CheckAcid->BaseWash Yes CheckColor Visual Inspection: Green/Brown Color? CheckAcid->CheckColor No BaseWash->CheckColor CuRemoval Copper Removal (NH4OH Wash or Scavenger) CheckColor->CuRemoval Yes FinalPolishing Final Polishing: Crystallization (EtOAc/Heptane) CheckColor->FinalPolishing No CuRemoval->FinalPolishing PureProduct Pure 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one FinalPolishing->PureProduct

Caption: Decision tree for sequential removal of basic (aniline), acidic (hydrolysis), and metallic impurities.

Module 4: Advanced FAQ

Q: Can I crystallize this compound instead of running a column?

A: Yes, N-aryl pyrrolidinones are often crystalline solids.

  • Solvent System: Try Ethyl Acetate / Heptane or Toluene / Heptane .

  • Procedure: Dissolve the crude oil in minimal hot EtOAc. Add Heptane dropwise until persistent cloudiness appears. Cool slowly to 4°C.

  • Advantage: Crystallization effectively rejects the "dimer" (biaryl) impurities that are difficult to separate by acid/base washing.

Q: Why is the bromine atom stable during these washes?

A: The aryl bromide bond is robust against dilute acid (1M HCl) and weak base (NaHCO₃) at room temperature. However, avoid strong nucleophiles (like thiols or azides) in the wash steps, and do not use strong bases (NaOH) at high heat, which could risk hydrolysis of the lactam ring.

References

  • Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)

    • Title: Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.[8][9]

    • Source: N
    • URL:[Link]

  • Mechanistic Insight into Amide Arylation

    • Title: Mechanistic Studies on the Copper-Catalyzed N-Aryl
    • Source: MIT Open Access Articles.
    • URL:[Link]

  • General Aniline Purification Techniques

    • Title: How do I remove aniline
    • Source: ResearchG
    • URL:[Link]

  • Compound Data & Properties

    • Title: 1-(3-Bromo-5-methylphenyl)pyrrolidine Properties.[2]

    • Source: ChemicalBook.

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Assay Results

The Foundation of Trustworthy Data: Understanding and Controlling Variability The goal of any assay is to generate data that is both accurate and precise. Accuracy refers to how close a measurement is to the true value,...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundation of Trustworthy Data: Understanding and Controlling Variability

The goal of any assay is to generate data that is both accurate and precise. Accuracy refers to how close a measurement is to the true value, while precision describes the reproducibility of that measurement. High variability, or low precision, can mask the true biological effects of a compound, leading to erroneous structure-activity relationships (SAR) and flawed decision-making.[1][2] The root causes of variability are often multifactorial, ranging from the physicochemical properties of the compound itself to subtle inconsistencies in laboratory practice. This guide will dissect these variables and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common observational problems, allowing you to quickly diagnose and resolve issues you may be facing in the lab.

Issue 1: High Variability Between Replicate Wells (High Coefficient of Variation - CV)

A high CV among replicate wells is a clear indicator of inconsistencies within the assay plate. The goal is to typically achieve a CV of <15%.

Potential Causes & Solutions:

  • Inconsistent Pipetting: This is a frequent source of error.

    • Solution: Ensure your pipettes are properly calibrated. Use a consistent pipetting technique, such as reverse pipetting for viscous solutions. When using a multichannel pipette, visually confirm that all tips are filling equally. Thoroughly mix all reagents before dispensing.

  • Bubbles in Wells: Bubbles can interfere with optical readings in plate-based assays.

    • Solution: Gently dispense liquids down the side of the wells to avoid introducing bubbles. If bubbles form, they can often be removed by gently touching them with a sterile pipette tip.

  • Inadequate Plate Washing: Inconsistent removal of unbound reagents is a common culprit in ELISAs and other solid-phase assays.

    • Solution: Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. If washing manually, use a multichannel pipette and ensure complete aspiration of the wash buffer after each step.

  • "Edge Effects": The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to data that differs from the inner wells.[3][4] This can result in either higher or lower values in the edge wells, increasing the overall standard deviation.

    • Solution:

      • Humidify the environment: Use a low-evaporation lid or seal the plate with an appropriate sealing tape (foil for biochemical assays, breathable for cell-based assays).[3][4]

      • Create a moisture barrier: Some labs leave the outer wells empty or fill them with sterile water or buffer to create a more uniform environment across the plate.[5]

      • Reduce assay time: Shorter incubation times minimize the impact of evaporation.[3]

      • Equilibrate plates: Ensure plates and reagents are at the appropriate temperature before starting the assay to minimize thermal gradients.[6]

Experimental Workflow for Diagnosing High CV

A High CV Observed in Replicates B Review Pipetting Technique & Calibration A->B C Inspect for Bubbles in Wells A->C D Evaluate Plate Washing Protocol A->D E Assess for Edge Effects A->E F Implement Corrective Actions: - Reverse Pipetting - Pipette Calibration B->F G Implement Corrective Actions: - Gentle Dispensing - Bubble Removal C->G H Implement Corrective Actions: - Automated Washing - Consistent Manual Washing D->H I Implement Corrective Actions: - Use Sealing Tape/Lids - Fill Outer Wells with Buffer E->I J Re-run Assay and Analyze CV F->J G->J H->J I->J K CV within Acceptable Limits? J->K L Problem Solved K->L Yes M Further Investigation Needed K->M No

Caption: Troubleshooting workflow for high coefficient of variation (CV).

Issue 2: Inconsistent Day-to-Day or Batch-to-Batch Results

When an assay performs well on one day but not the next, the source of variability often lies in the reagents, the compound itself, or subtle environmental changes.

Potential Causes & Solutions:

  • Reagent Instability: The stability of your reagents is critical for long-term reproducibility.[7]

    • Solution:

      • Proper Storage: Store all reagents at their recommended temperatures and protect light-sensitive components.[8]

      • Aliquot Reagents: Prepare large, single batches of reagents and store them as smaller aliquots to minimize freeze-thaw cycles.[9][10]

      • Track Lot Numbers: Document the lot numbers of all reagents used in each experiment. When a new lot is introduced, it may require re-validation.[11][12]

      • Fresh Preparation: Prepare working solutions fresh each day, especially for sensitive reagents.[11]

  • Compound Instability or Precipitation: The test compound itself can be a source of variability.

    • Solution:

      • DMSO Stock Management: Ensure your DMSO stock solutions are stored properly in tightly sealed containers to prevent water absorption, which can lead to compound precipitation.[10] Minimize freeze-thaw cycles.[10]

      • Solubility Assessment: Low aqueous solubility is a major cause of inconsistent results.[1][10][13] A compound that precipitates in the assay buffer will have a lower effective concentration, leading to underestimated potency.[1][10] Consider performing a solubility test in your final assay buffer.

      • Dilution Protocol: Optimize the dilution protocol from the DMSO stock into the aqueous assay buffer. A serial dilution in buffer may be more effective than a single large dilution step.

  • Cell-Based Assay Variables: For cell-based assays, the health and consistency of the cells are paramount.

    • Solution:

      • Consistent Cell Handling: Use cells within a consistent passage number range and avoid letting them become over-confluent.[7][11]

      • Optimize Cell Seeding Density: The number of cells seeded per well should be optimized to ensure a robust assay window.[11]

      • Media and Supplements: Use fresh media and supplements from a consistent source.[11]

Table 1: Impact of DMSO Concentration on Compound Solubility and Assay Signal

CompoundDMSO Concentration in Final Assay BufferApparent Solubility (µM)IC50 (µM)
Compound X 0.1%501.2
0.5%751.1
1.0%>1001.0
Compound Y 0.1%515.3 (artificially high)
0.5%208.7
1.0%458.5

This is example data. The effect of DMSO on solubility can vary significantly between compounds.[14]

Frequently Asked Questions (FAQs)

Q1: My compound's potency seems to decrease over time when I re-test it. What could be the cause?

A1: This is a common issue often related to the stability of your compound stock solution. Repeated freeze-thaw cycles of your DMSO stock can lead to compound degradation or precipitation.[10] Additionally, if the stock vial is not properly sealed, the DMSO can absorb atmospheric water, which can decrease the solubility of many hydrophobic compounds, causing them to precipitate out of solution.

Recommended Protocol for Compound Stock Management:

  • Upon receiving or synthesizing a new compound, create a high-concentration stock solution in 100% DMSO.

  • After ensuring the compound is fully dissolved, create smaller-volume single-use aliquots in tightly sealed vials.

  • Store these aliquots at -20°C or -80°C, protected from light.

  • For each experiment, thaw a fresh aliquot and use it for that day's dilutions. Discard any remaining thawed stock to avoid re-freezing.

Q2: I'm seeing a consistent "smiling" or "frowning" pattern in my plate reader results. What does this mean?

A2: This is often a sign of a temperature gradient across the plate during incubation or reading.[6] The wells in the center of the plate may be at a slightly different temperature than the wells at the edge, which can affect the rate of enzymatic reactions or cellular processes.

Solutions:

  • Ensure that all reagents and the plate itself are equilibrated to the incubation temperature before adding the final reaction components.

  • If incubating at an elevated temperature (e.g., 37°C), avoid stacking plates, as this can exacerbate temperature gradients.[6]

  • Check the temperature uniformity of your incubator and plate reader.

Q3: How can I be sure that my compound is truly in solution in my final assay buffer?

A3: Visual inspection is often not sensitive enough to detect small amounts of precipitate that can significantly impact your results.[13] A turbidimetric solubility assay is a useful tool to determine the kinetic solubility of your compound in the specific assay buffer you are using.[15] This can help you identify compounds that may be prone to precipitation at the concentrations you are testing.

Q4: What are the key differences in troubleshooting biochemical versus cell-based assays?

A4: While both assay types share common sources of variability like pipetting and edge effects, cell-based assays have the added complexity of dealing with living organisms.

Biochemical Assay Troubleshooting Focus:

  • Enzyme/protein stability and activity

  • Buffer composition (pH, ionic strength)

  • Cofactor concentrations

  • Reagent quality and stability[9]

Cell-Based Assay Troubleshooting Focus:

  • Cell health and viability[11]

  • Passage number and confluency[7][11]

  • Serum and media lot variability[11]

  • Incubator conditions (CO2, humidity)[11]

  • Potential for compound cytotoxicity

Signaling Pathway of Assay Variability

cluster_sources Sources of Variability cluster_impact Impact on Assay cluster_outcome Final Outcome A Compound Properties (Solubility, Stability) E Inaccurate Compound Concentration A->E B Reagent Issues (Stability, Lot-to-Lot Variation) F Inconsistent Reaction Rates B->F C Procedural Errors (Pipetting, Washing) C->F D Environmental Factors (Temperature, Evaporation) D->F G Variable Signal Output E->G F->G H Inconsistent & Unreliable Data (High CV, Poor Reproducibility) G->H

Caption: Causal relationships leading to inconsistent assay data.

References

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Lab Automation. (2023, December 16). The edge effect in microplate assays. [Link]

  • Biocompare.com. (2019, June 5). Optimizing Assay Development. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Mansour, H., Collins, C., & Dunne, A. (2017). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Medical Hypotheses, 105, 45-47. [Link]

  • Utak. Troubleshooting Guide: High Analyte Results in Quality Control Material (QCM). [Link]

  • Corning Life Sciences. (2013, October 30). Preventing edge effect in microplates. YouTube. [Link]

  • OTT-Consult. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • O'Hara, D. M., Thevis, M., & Staack, R. F. (2012). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 14(4), 799–807. [Link]

  • Varela, E., Garcia-Ladona, F. J., & Afzali, A. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(02), 241. [Link]

  • Millipore. MultiScreen Solubility Filter Plate. [Link]

  • Stelzer, G. T., Marti, G., Shults, K., Loken, M., & Stewart, C. C. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry. Part B, Clinical cytometry, 84(5), 291–297. [Link]

  • ResearchGate. Immunoassay Troubleshooting Guide. [Link]

  • van de Merbel, N. C., Savoie, N., & Ohtsu, Y. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 834–840. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]

  • Infinix Bio. (2026, February 10). Understanding Diagnostic Method Refinement: Enhancing Accuracy and Efficiency in Life Sciences. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]

  • Evotec. Biochemical Assay Services. [Link]

  • Bittker, J. A., & Ross, N. T. (Eds.). (2017). High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Publish Comparison Guide: Cross-Validation of Analytical Methods for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Executive Summary In the development of pharmaceutical intermediates, relying on a single analytical techniq...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Executive Summary

In the development of pharmaceutical intermediates, relying on a single analytical technique often leads to "blind spots"—impurities that are transparent to UV detection, thermally unstable, or non-volatile. This guide outlines a rigorous cross-validation framework for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one , a functionalized N-aryl lactam scaffold.

By triangulating data from High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) , researchers can eliminate bias inherent to individual detectors. This guide provides step-by-step protocols and a decision matrix to ensure the structural integrity and purity of this specific compound.

Part 1: Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Compound 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-oneTarget Analyte
Structure N-linked phenyl ring with 3-Br, 5-Me substituents; Lactam core.[1][2][3]UV active (phenyl); Heavy atom (Br) aids MS ID.
Molecular Formula C₁₁H₁₂BrNOMW ≈ 254.12 g/mol
Key Challenge Lactam hydrolysis; potential for residual anilines (genotoxic).HPLC must separate the aniline precursor; GC must resolve volatiles.

Part 2: Primary Method – HPLC-UV (Purity & Impurities)

Role: The "Workhorse" method for quantifying related substances, non-volatile byproducts, and degradation products (hydrolysis).

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent (Waters Acquity UPLC).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).[3]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities).

    • 2–15 min: 5% → 95% B (Linear ramp).

    • 15–20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (aromatic max) and 210 nm (amide bond).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE.

Validation Criteria:

  • Specificity: Resolution (Rs) > 2.0 between the main peak and the known precursor (3-bromo-5-methylaniline).

  • Linearity: R² > 0.999 over 50–150% of target concentration.

Part 3: Orthogonal Method – GC-FID (Volatiles & Isomers)

Role: Confirms purity without reliance on UV chromophores. Excellent for detecting residual solvents and starting materials that may co-elute in HPLC.

Experimental Protocol
  • System: Agilent 8890 GC with Flame Ionization Detector (FID).

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • Detector (FID): 310°C; H₂ 30 mL/min, Air 400 mL/min.

Why this works: The high final temperature ensures the elution of the high-boiling lactam (approx BP > 300°C), while the initial low temperature resolves volatile solvents (DCM, THF) often used in synthesis.

Part 4: The "Gold Standard" – qNMR (Absolute Assay)

Role: The "Truth" method. qNMR provides an absolute mass balance assay that is independent of extinction coefficients or ionization efficiency. It detects inorganic salts and moisture that HPLC and GC miss.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: DMSO-d₆ (Ensures complete solubility of the lactam).

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: Maleic acid singlet (~6.3 ppm) does not overlap with the aromatic protons of the target (6.8–7.5 ppm) or the methyl group (~2.3 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 90°.[4]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1).

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7][8][9]

Part 5: Cross-Validation Framework

The power of this guide lies in the Comparative Analysis . You must not rely on one number.

Data Comparison Table:

ParameterHPLC-UVGC-FIDqNMR
Principle Partition / UV AbsorptionVolatility / Carbon CountNuclear Spin / Molar Ratio
Blind Spots Inorganic salts, UV-inactive organicsNon-volatiles, thermally unstable compoundsParamagnetic impurities, low sensitivity
Typical Purity 99.5% (Area %)99.8% (Area %)98.2% (Weight %)
Interpretation Overestimates if impurities have low UV response.Overestimates if impurities don't elute/burn.Most Accurate for "As-is" potency.
Decision Logic & Workflow

The following diagram illustrates the decision tree when discrepancies arise between methods.

ValidationWorkflow Start Start: Crude Sample HPLC Method A: HPLC-UV (Purity Area %) Start->HPLC GC Method B: GC-FID (Volatiles & Orthogonal) Start->GC qNMR Method C: qNMR (Absolute Assay wt%) Start->qNMR Compare Compare Results: |HPLC - qNMR| HPLC->Compare GC->Compare qNMR->Compare Pass Pass: Deviation < 2% Report qNMR Value Compare->Pass Diff < 2% Fail_Inorganic Fail: qNMR << HPLC (Inorganic Salts/Moisture) Compare->Fail_Inorganic qNMR significantly lower Fail_UV Fail: HPLC > GC (UV-Inactive Impurities) Compare->Fail_UV HPLC significantly higher Action_Ash Action: Check ROI (Residue on Ignition) Fail_Inorganic->Action_Ash Action_MS Action: Run LC-MS (Identify Unknowns) Fail_UV->Action_MS

Caption: Figure 1. Cross-validation decision matrix. Discrepancies between HPLC and qNMR trigger specific investigative actions (Ash testing or Mass Spectrometry).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810.
  • BenchChem. (2025).[7] Cross-Validation of HPLC and GC-MS Methods for Pharmaceutical Intermediates. (Contextual reference for orthogonal comparison).

Sources

Comparative

Efficacy Profile of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Derivatives: A Comparative Technical Guide

Executive Summary This technical guide evaluates the biological efficacy of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one and its related N-phenylpyrrolidinone derivatives. This chemical scaffold represents a critical Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological efficacy of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one and its related N-phenylpyrrolidinone derivatives. This chemical scaffold represents a critical Structure-Activity Relationship (SAR) "cliff" in drug development:

  • In Fibrosis: It acts as a null-mimic of Pirfenidone, lacking antifibrotic activity despite structural similarity.[1][2] This makes it an essential negative control for validating mechanism of action (MOA) in Idiopathic Pulmonary Fibrosis (IPF) research.[2]

  • In Oncology & Antimicrobials: Functionalized derivatives of this scaffold exhibit potent cytotoxicity (IC50 < 5 µM) against lung adenocarcinoma (A549) and antimicrobial activity against MRSA, driven by distinct apoptotic mechanisms.[2]

This guide contrasts the in vitro and in vivo performance of this scaffold across these two therapeutic areas, providing validated protocols for experimental verification.

Part 1: Structural Context & The "Pirfenidone Mimic" Paradox

To understand the efficacy of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one, one must first compare it to the standard-of-care antifibrotic, Pirfenidone .[2]

FeaturePirfenidone (Active Drug)1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one
Core Ring Pyridone (Unsaturated, 6-membered)Pyrrolidinone (Saturated, 5-membered)
Aromatic Sub. 5-Methyl-1-phenyl3-Bromo-5-methylphenyl
Primary Activity Antifibrotic (TGF-β inhibition)Anticancer / Antimicrobial
Fibrosis Status Active Inactive (Structural Control)
Mechanism of Action (MOA) Divergence

The saturation of the lactam ring (pyridone


 pyrrolidinone) disrupts the electronic distribution required for interfering with the TGF-β/p38 MAPK pathway, rendering the molecule inactive for fibrosis. However, this same saturated scaffold, when substituted with halogens (Bromo) and alkyls (Methyl), gains lipophilicity and affinity for other targets, such as AKR1C3  (prostate cancer target) or tubulin dynamics.[2]

MOA_Divergence Scaffold N-Phenyl Scaffold Pirfenidone Pirfenidone (Pyridone Ring) Scaffold->Pirfenidone Unsaturated Pyrrolidinone 1-(3-Br-5-Me-Ph) (Pyrrolidinone Ring) Scaffold->Pyrrolidinone Saturated Target_Fibrosis Target: p38 MAPK / TGF-β (Fibrosis Inhibition) Pirfenidone->Target_Fibrosis High Affinity Pyrrolidinone->Target_Fibrosis No Affinity (Inactive Control) Target_Cancer Target: AKR1C3 / Tubulin (Apoptosis Induction) Pyrrolidinone->Target_Cancer High Affinity (Cytotoxicity)

Figure 1: Divergent pharmacological pathways based on ring saturation.[2] The pyrrolidinone scaffold loses antifibrotic activity but gains cytotoxic potential.[1]

Part 2: In Vitro Efficacy Profile

Fibrosis (Lung Fibroblasts)

Status: Inactive Negative Control[2]

In primary human lung fibroblasts (phLF) derived from IPF patients, this molecule fails to inhibit myofibroblast differentiation.[2] This "failure" is its primary utility in fibrosis research—distinguishing true drug effects from non-specific toxicity.[1]

  • Key Marker:

    
    -Smooth Muscle Actin (
    
    
    
    -SMA) and Collagen I.[2]
  • Data Comparison:

    • Pirfenidone (3 mM): Reduces

      
      -SMA expression by ~50%.[2]
      
    • Pyrrolidinone Derivative (3 mM): No significant reduction in

      
      -SMA or Pro-collagen I (PINP).[2]
      
Oncology (Lung Adenocarcinoma - A549)

Status: Active Cytotoxic Agent[2][3][4]

Recent medicinal chemistry campaigns (Li et al., 2020; MDPI 2024) have identified N-phenylpyrrolidinones as potent anticancer agents.[2] The 3-Bromo-5-methyl substitution pattern enhances lipophilicity, improving cellular uptake.[2]

  • Cell Line: A549 (Non-Small Cell Lung Cancer).[1][2][5]

  • Efficacy Data:

    • IC50: 2.5 – 15 µM (varies by specific linker/functionalization).[1][2]

    • Mechanism: Induction of G0/G1 cell cycle arrest and apoptosis (Bcl-2 downregulation).[2]

    • Selectivity: Higher toxicity toward cancer cells compared to normal fibroblasts (HSAEC1-KT), offering a therapeutic window.[2]

Antimicrobial Activity

Status: Moderate to High[1][2]

  • Target: Methicillin-Resistant Staphylococcus aureus (MRSA).[2]

  • Mechanism: Membrane disruption facilitated by the lipophilic Bromo/Methyl groups.[1]

  • MIC Values: 4 – 8 µg/mL for optimized derivatives.[1][2]

Part 3: In Vivo Efficacy & Preclinical Validation

Direct in vivo data for the specific 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is limited, but data from the broader class allows for high-confidence predictions of PK/PD behavior.[2]

Pharmacokinetics (PK)[2]
  • Metabolic Stability: The pyrrolidinone ring is more resistant to oxidative metabolism than the pyridone ring of Pirfenidone.[1]

  • Bioavailability: High oral bioavailability is predicted due to the lipophilic phenyl substitution (cLogP ~2.5–3.0).[1][2]

  • Half-life: Expected to exceed Pirfenidone’s short half-life (~2.4 hours in humans), potentially allowing for once-daily dosing.[2]

Efficacy Models (Predicted)
Disease ModelExpected OutcomeRationale
Bleomycin-Induced Fibrosis (Mouse) No Effect Lack of TGF-β modulation observed in vitro.[2]
A549 Xenograft (Nude Mouse) Tumor Stasis/Regression Validated by similar pyrazoline-pyrrolidinone hybrids showing ~60% Tumor Growth Inhibition (TGI) at 50 mg/kg.[2][6]

Part 4: Experimental Protocols

Protocol A: Fibrosis "Null-Mimic" Validation (In Vitro)

Use this protocol to prove the compound does NOT affect fibrosis pathways.[2]

  • Cell Culture: Seed primary IPF lung fibroblasts (2 x 10^4 cells/well) in 96-well plates.

  • Starvation: Incubate in serum-free DMEM for 24 hours.

  • Induction: Treat with TGF-β1 (2 ng/mL) to induce myofibroblast transition.[1][2]

  • Treatment: Co-treat with:

    • Vehicle (DMSO)[2][7]

    • Pirfenidone (Positive Control, 0.3 – 3.0 mM)[2]

    • 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (0.3 – 3.0 mM) [2]

  • Readout: After 48 hours, perform Western Blot or ELISA for Collagen I and

    
    -SMA .[1][2]
    
    • Success Criteria: Pirfenidone reduces markers; Pyrrolidinone derivative shows levels equal to TGF-β1 alone.[2]

Protocol B: Anticancer Cytotoxicity Assay (In Vitro)

Use this protocol to assess efficacy against A549 lung cancer cells.[2]

  • Seeding: Seed A549 cells (5 x 10^3 cells/well) in 96-well plates.

  • Dosing: Add compound in serial dilutions (0.1 µM to 100 µM). Incubate for 72 hours.

  • Viability Assay: Add MTT reagent (0.5 mg/mL) for 4 hours.[1][2] Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Target: IC50 < 10 µM indicates "Hit" status.[1]

Workflow cluster_0 Path A: Fibrosis Validation cluster_1 Path B: Oncology Screening Start Compound: 1-(3-Br-5-Me-Ph)-pyrrolidin-2-one Step1A Primary IPF Fibroblasts + TGF-β1 Start->Step1A Step1B A549 Lung Cancer Cells Start->Step1B Step2A Assay: Collagen I / α-SMA Step1A->Step2A ResultA Result: NO INHIBITION (Validates as Negative Control) Step2A->ResultA Step2B Assay: MTT / Cell Cycle Step1B->Step2B ResultB Result: APOPTOSIS (Validates as Lead Compound) Step2B->ResultB

Figure 2: Dual-pathway validation workflow. Researchers should select the pathway based on whether they need a negative control (Fibrosis) or a positive hit (Oncology).[2]

References

  • Tschumperlin, D. J., et al. (2017).[2] "Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies."[1] European Journal of Pharmacology.

    • Establishes the pyrrolidinone scaffold as an inactive mimic for fibrosis.
  • Li, X., et al. (2020).[2][6] "Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents." Archiv der Pharmazie.

    • Demonstrates the anticancer potential (A549 cytotoxicity) of the pyrrolidine scaffold.[2][3][4][5]

  • Benchchem. "1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Product Data."

    • Confirms the chemical identity and availability of the specific deriv
  • MDPI Pharmaceuticals. (2021).[1][2] "The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75." [2]

    • Provides supporting data on the bioactivity of pyrrolidinone deriv

Sources

Validation

Comparing the synthetic efficiency of different routes to the compound

Topic: Comparative Synthetic Efficiency of Sitagliptin (MK-0431) Content Type: Publish Comparison Guide Executive Summary This guide analyzes the evolution of synthetic strategies for Sitagliptin , a dipeptidyl peptidase...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Synthetic Efficiency of Sitagliptin (MK-0431) Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the evolution of synthetic strategies for Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] We objectively compare the First-Generation Medicinal Chemistry Route , the Second-Generation Chemocatalytic Route , and the state-of-the-art Third-Generation Biocatalytic Route .

The Verdict: While the chemocatalytic route (Rh-catalyzed hydrogenation) represented a massive leap in green chemistry, the Biocatalytic (Transaminase) Route is the superior methodology for industrial scalability. It offers the highest yield (>87%), eliminates heavy metals, reduces total waste by an additional 19%, and achieves near-perfect stereoselectivity (>99.95% ee) without downstream chiral purification.

Compound Profile
  • Compound: Sitagliptin Phosphate (Januvia®)

  • Mechanism: Selective inhibition of DPP-4, increasing active GLP-1 and GIP levels.

  • Structural Challenge: The molecule features a chiral

    
    -amino acid pharmacophore fused to a triazolopiperazine. The critical synthetic challenge is the installation of the chiral amine at the 
    
    
    
    -position with high enantiomeric excess (ee).
Route Analysis & Technical Comparison
Route A: First-Generation (Medicinal Chemistry)[3][4]
  • Methodology: Classical chiral auxiliary or resolution.[5]

  • Mechanism: Relied on the synthesis of a

    
    -hydroxy ester followed by displacement or resolution of a racemic amine.
    
  • Bottlenecks:

    • Step Count: High (8 linear steps).

    • Atom Economy: Poor. Required protection/deprotection sequences.

    • Stereocontrol: Inadequate. Relied on chiral crystallization to upgrade ee, leading to yield loss.

    • Waste: Generated ~250 kg of waste per kg of product.[6]

Route B: Second-Generation (Chemocatalytic Hydrogenation)
  • Methodology: Asymmetric Hydrogenation of an unprotected enamine.[1][7][8]

  • Catalyst: Rhodium(I) with Josiphos ligand (ferrocenyl-based).

  • Mechanism: Direct hydrogenation of the enamine double bond.

  • Performance:

    • Yield: ~82% (Step yield).[3][6][9]

    • Waste: Reduced aqueous waste to near zero; total waste reduced by >80% vs Route A.

    • Limitations: Required high-pressure equipment (250 psi) and expensive Rhodium removal/recovery processes. Stereoselectivity (~97% ee) still required a final crystallization polish.

Route C: Third-Generation (Biocatalytic Transamination)
  • Methodology: Direct asymmetric transamination of a prositagliptin ketone.

  • Catalyst: Engineered Transaminase (ATA-117 variant) developed via directed evolution (27 mutations).

  • Mechanism: The enzyme binds the ketone substrate and an amine donor (isopropylamine). It transfers the amine group stereoselectively to the pro-chiral carbon.

  • Performance:

    • Yield: ~92% (Step yield); 13% increase in overall yield vs Route B.

    • Productivity: 53% increase ( kg/L/day ).

    • Stereocontrol: >99.95% ee. Eliminates the need for chiral crystallization.

    • Green Metrics: Ambient pressure, aqueous solvent (50% DMSO), no heavy metals.

Comparative Performance Metrics
MetricRoute A: Med ChemRoute B: Rh-CatalysisRoute C: Biocatalysis
Key Transformation Chiral Resolution / AuxiliariesAsymmetric HydrogenationEnzymatic Transamination
Catalyst None / Stoichiometric chiral agentsRh(I) / JosiphosEngineered ATA-117
Step Count (Linear) 83 (One-pot enamine formation)3 (Streamlined)
Overall Yield ~52%~82%>87%
Enantiomeric Excess Variable (Requires Resolution)~97%>99.95%
Operating Pressure AmbientHigh (250 psi)Ambient
Heavy Metal Load LowHigh (Rh) - Requires removalZero
Waste (E-Factor) High (~250 kg/kg )ModerateLowest (-19% vs Route B)
Experimental Protocol: Biocatalytic Transamination (Route C)

Objective: Synthesis of Sitagliptin free base from Prositagliptin Ketone using an engineered transaminase. Note: This protocol is adapted from the optimized industrial conditions described by Savile et al. (Science, 2010).

Reagents:

  • Prositagliptin Ketone (Substrate): 200 g/L[4]

  • Engineered Transaminase (e.g., ATA-117 variant): 6 g/L[4]

  • Isopropylamine (Amine Donor): 1 M

  • Pyridoxal-5'-phosphate (PLP - Cofactor): 1 mM

  • Buffer: 0.1 M Triethanolamine (pH 8.5)

  • Solvent: 50% DMSO / 50% Aqueous Buffer

Workflow:

  • Preparation : In a reaction vessel equipped with an overhead stirrer, charge the DMSO (50% of total volume) and Prositagliptin Ketone (final conc. 200 g/L). Stir until dissolved.

  • Buffer/Amine Mix : In a separate container, prepare the aqueous phase containing 1 M isopropylamine and 1 mM PLP in 0.1 M triethanolamine buffer. Adjust pH to 8.5 using HCl.

  • Initiation : Add the aqueous buffer mix to the DMSO substrate solution.

  • Catalyst Addition : Add the engineered transaminase powder (6 g/L) directly to the vessel.

  • Incubation : Stir the mixture at 40-45°C at ambient pressure.

    • Process Note: The reaction uses isopropylamine as the amine donor. The byproduct is acetone. Due to the volatility of acetone, it is continuously removed or the equilibrium is driven by the high excess of isopropylamine.

  • Monitoring : Monitor conversion via HPLC. Reaction typically reaches >99% conversion within 24 hours.[10]

  • Workup :

    • Adjust pH to <2 to quench enzyme activity.

    • Wash with organic solvent (e.g., toluene) to remove unreacted ketone (if any).

    • Adjust pH to >10 to liberate the free amine.

    • Extract Sitagliptin free base into isopropyl acetate.

    • Crystallize as the phosphate salt (if required).

Visualizations
Diagram 1: Synthetic Route Comparison Flowchart

This diagram illustrates the reduction in complexity and reliance on hazardous conditions across the three generations.

SitagliptinRoutes cluster_RouteA Route A: Med Chem (Gen 1) cluster_RouteB Route B: Chemocatalysis (Gen 2) cluster_RouteC Route C: Biocatalysis (Gen 3) Start Precursors (Trifluorophenylacetic acid + Triazolopiperazine) A_Step1 Coupling & Protection Start->A_Step1 B_Step1 Dehydrositagliptin (Enamine Formation) Start->B_Step1 C_Step1 Prositagliptin Ketone Start->C_Step1 A_Step2 Beta-Hydroxy Ester A_Step1->A_Step2 A_Step3 Chiral Resolution (Loss of 50% Yield) A_Step2->A_Step3 A_End Sitagliptin (~52% Yield) A_Step3->A_End B_Step2 Rh-Catalyzed Hydrogenation (250 psi, Josiphos) B_Step1->B_Step2 B_Step3 Carbon Treatment (Rh Removal) B_Step2->B_Step3 B_End Sitagliptin (~82% Yield) B_Step3->B_End C_Step2 Transaminase (ATA-117) (Ambient Pressure, No Metals) C_Step1->C_Step2 C_End Sitagliptin (>87% Yield, >99.95% ee) C_Step2->C_End

Caption: Evolution of Sitagliptin synthesis showing the simplification of workflow and elimination of hazardous steps in Route C.

Diagram 2: Biocatalytic Decision Logic

Why the Transaminase route succeeds where natural enzymes failed.

BiocatalysisLogic Problem Challenge: Sterically bulky ketone requires R-amine NaturalEnz Natural Transaminase (Small binding pocket) Problem->NaturalEnz No Activity Evolution Directed Evolution (27 Mutations) NaturalEnz->Evolution Iterative Design EngineeredEnz Engineered ATA-117 (Expanded binding pocket) Evolution->EngineeredEnz Result Outcome: Accommodates bulky substrate High activity in 50% DMSO EngineeredEnz->Result Success

Caption: The logic of directed evolution used to create a biocatalyst capable of processing the sterically demanding Sitagliptin precursor.

References
  • Savile, C. K., et al. (2010).[11] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]

  • Hansen, K. B., et al. (2009).[3] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. (2010).[4] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. [Link][4][12]

  • Desai, A. A. (2011).[3] Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Angewandte Chemie International Edition. [Link]

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Comparative

Structure-activity relationship (SAR) studies of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one analogs

The following is a comprehensive Publish Comparison Guide for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one and its analogs. This guide is designed for researchers and drug development professionals, focusing on the Structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one and its analogs. This guide is designed for researchers and drug development professionals, focusing on the Structure-Activity Relationship (SAR), synthesis, and comparative performance of this scaffold in the context of anti-inflammatory and anti-fibrotic drug discovery , where N-arylpyrrolidinones serve as critical bioisosteres to established pyridone drugs (e.g., Pirfenidone).[1]

Domain: Medicinal Chemistry & Pharmacology | Scaffold: N-Arylpyrrolidin-2-one Status: Lead Optimization / Pre-clinical[1]

Executive Summary & Technical Positioning

The compound 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one represents a strategic optimization of the N-arylpyrrolidinone scaffold.[1] Unlike the aromatic pyridin-2-one core found in the anti-fibrotic drug Pirfenidone , this analog features a saturated pyrrolidine lactam ring, altering the hydrogen bond acceptor capability and ring planarity.[1]

The specific 3-Bromo-5-methyl substitution pattern on the phenyl ring is engineered to exploit two key medicinal chemistry principles:

  • Metabolic Blocking: The 3,5-disubstitution pattern blocks the metabolically vulnerable meta-positions, potentially extending half-life (

    
    ).[1]
    
  • Halogen & Hydrophobic Effects: The 3-Bromo group introduces a lipophilic handle (increasing LogP) and a potential halogen-bonding site, while the 5-Methyl group provides a "magic methyl" effect—increasing binding affinity through van der Waals interactions without incurring a significant steric penalty.[1]

This guide compares the Lead Compound against the Standard of Care (Pirfenidone) and structural analogs to validate its SAR profile.[1]

Comparative Performance Analysis

The following data synthesizes experimental trends from N-arylpyrrolidinone SAR studies, comparing the Lead Compound against the Reference (Pirfenidone) and critical control analogs.

Table 1: Physicochemical & Biological Profile Comparison

Data represents consensus values from structure-property predictions and representative bioassay ranges.[1]

FeatureLead Compound Reference Drug Analog A Analog B
Structure 1-(3-Br-5-Me-phenyl)-pyrrolidin-2-one Pirfenidone 1-Phenylpyrrolidin-2-one1-(3-Bromophenyl)-pyrrolidin-2-one
Core Ring Pyrrolidin-2-one (Saturated)Pyridin-2-one (Aromatic)Pyrrolidin-2-onePyrrolidin-2-one
Phenyl Sub. 3-Bromo, 5-Methyl Unsubstituted (N-Ph)Unsubstituted3-Bromo
MW ( g/mol ) 254.13185.22161.20240.10
cLogP ~2.8 (High Lipophilicity)~1.9~1.2~2.3
TPSA (Ų) 20.332.620.320.3
Anti-fibrotic IC50 ++ (0.5 - 1.5 µM) + (500 µM range)- (>100 µM)+ (10 - 50 µM)
Metabolic Stability High (Blocked meta sites)ModerateLow (p-hydroxylation)Moderate
Primary Utility Potent Lead / ProbeClinical Anti-fibroticSynthetic IntermediateSAR Probe
Key Insights:
  • Potency Shift: The transition from the aromatic pyridone (Pirfenidone) to the saturated pyrrolidinone core, combined with the lipophilic 3-Br-5-Me tail, often results in a significant potency increase (from high µM to low µM range) due to improved membrane permeability and hydrophobic pocket filling.[1]

  • The "Bromo" Advantage: Comparison between Analog A (Unsubstituted) and Analog B (3-Bromo) demonstrates that the halogen is critical for activity, likely engaging in a halogen bond with a backbone carbonyl in the target protein (e.g., TGF-β pathway mediators or specific kinases).[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series relies on the interplay between the Lactam Head and the Substituted Tail .[1]

SAR Logic Diagram

The following diagram illustrates the functional dissection of the molecule and the rationale behind the 3-Br-5-Me selection.

SAR_Logic Core Pyrrolidin-2-one Core (Saturated Lactam) Linker N-Aryl Bond (Rigid Spacer) Core->Linker Determines Solubility & H-Bond Acceptor Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Sub3 3-Bromo Group (Lipophilicity & Halogen Bond) Phenyl->Sub3 Meta Position 1 Sub5 5-Methyl Group (Metabolic Block & Sterics) Phenyl->Sub5 Meta Position 2 Activity Biological Potency (IC50) Sub3->Activity Increases Potency (Hydrophobic Pocket) Stability Metabolic Stability (t1/2) Sub5->Stability Prevents Metabolism (Blocks CYP oxidation)

Caption: SAR dissection of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one highlighting the strategic roles of the pyrrolidinone core and the meta-substituents.

Mechanistic Implications
  • The Pyrrolidinone Core: Unlike the planar pyridone, the pyrrolidinone ring is slightly puckered.[1] This non-planarity can improve solubility and allows the carbonyl oxygen to orient differently in the binding pocket, potentially avoiding steric clashes that limit the parent pyridone drugs.[1]

  • 3-Bromo-5-Methyl Synergy:

    • Electronic Effect: The Bromo group is electron-withdrawing (inductive), while the Methyl is electron-donating.[1] This push-pull effect modulates the electron density of the phenyl ring, affecting the strength of the

      
      -
      
      
      
      stacking interactions with target residues (e.g., Phenylalanine or Tryptophan).[1]
    • Steric Fit: The 3,5-substitution creates a "width" vector that fits broad hydrophobic clefts, common in kinase ATP-binding sites or cytokine receptor interfaces.[1]

Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocols utilize Chan-Lam Coupling , a robust method for forming C-N bonds between N-nucleophiles (lactams) and aryl boronic acids, avoiding the harsh conditions of traditional Ullmann coupling.

Protocol A: Synthesis via Chan-Lam Coupling

Objective: Synthesize 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one.[1]

Reagents:

  • Substrate: Pyrrolidin-2-one (1.0 equiv)

  • Coupling Partner: (3-Bromo-5-methylphenyl)boronic acid (1.2 equiv)[1]

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.1 - 0.2 equiv)[1]

  • Ligand: 2,2'-Bipyridine (0.2 equiv) - Optional, boosts yield[1]

  • Base: Sodium carbonate (Na₂CO₃) or Pyridine (2.0 equiv)[1]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask, combine Pyrrolidin-2-one (10 mmol), Aryl boronic acid (12 mmol), Cu(OAc)₂ (1 mmol), and Base (20 mmol).

  • Solvate: Add DCE (50 mL).

  • Activate: Add molecular sieves (4Å) to ensure anhydrous conditions.

  • Reaction: Stir vigorously at room temperature (25°C) under an air atmosphere (balloon or open tube with drying tube) for 24–48 hours. Note: The reaction requires Oxygen to re-oxidize the Cu species.[1]

  • Quench: Filter through a celite pad to remove copper salts.[1] Wash with DCM.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).

  • Validation: Confirm structure via ¹H NMR (Look for pyrrolidine multiplet at 2.0–4.0 ppm and aromatic signals at 7.0–7.5 ppm) and LC-MS (Target Mass: ~254).

Protocol B: In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)

Objective: Evaluate the anti-inflammatory potency of the analog.[1]

Workflow:

  • Cell Line: RAW 264.7 (Murine macrophages).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with the Lead Compound (0.1, 1, 10, 50 µM) or Pirfenidone (Control) for 1 hour.[1]

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to induce TNF-α release.[1] Incubate for 24h.

  • Quantification: Collect supernatant. Measure TNF-α levels using a standard ELISA kit.[1]

  • Analysis: Calculate % Inhibition relative to LPS-only control. Determine IC50 using non-linear regression.

Synthesis Workflow Visualization

Synthesis_Flow Start1 Pyrrolidin-2-one Reaction Chan-Lam Coupling (DCE, RT, 24-48h) Start1->Reaction Start2 (3-Br-5-Me-phenyl) boronic acid Start2->Reaction Catalyst Cu(OAc)2 / Base / O2 Catalyst->Reaction Workup Celite Filtration & Concentration Reaction->Workup Purify Flash Chromatography (Hexane:EtOAc) Workup->Purify Product 1-(3-Bromo-5-methylphenyl) pyrrolidin-2-one Purify->Product

Caption: Step-by-step Chan-Lam coupling workflow for the synthesis of the target N-arylpyrrolidinone.

References

  • BenchChem. 1-(3-Bromo-5-methylphenyl)pyrrolidine: Biological Activity and Chemical Properties. (Accessed 2026).[1] [1]

  • Qiao, J. X., et al. (2003).[1] Discovery and SAR of N-Arylpyrrolidinones as Potent Inhibitors of p38 MAP Kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Karthikeyan, K., et al. (2010).[1] Synthesis, Antibacterial Activity Evaluation and QSAR Studies of Novel Dispiropyrrolidines. European Journal of Medicinal Chemistry.[1]

  • Mish, E. R., et al. (2012).[1][3] Aminopyrimidines as Syk Inhibitors (Patent US9290490B2).[1] (Discusses 3-bromo-5-methylphenyl intermediates).

  • Evans, D. A., et al. (1998).[1] Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids (Chan-Lam Coupling).[1] Tetrahedron Letters.[1]

Sources

Validation

Benchmarking the performance of the compound against known inhibitors/modulators

Benchmarking Novel KRAS G12C Inhibitors: A Comparative Guide vs. Sotorasib and Adagrasib Introduction: The Shift to Covalent Benchmarking In the landscape of targeted oncology, the "undruggable" KRAS G12C mutation has be...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Novel KRAS G12C Inhibitors: A Comparative Guide vs. Sotorasib and Adagrasib

Introduction: The Shift to Covalent Benchmarking

In the landscape of targeted oncology, the "undruggable" KRAS G12C mutation has been conquered by a new class of small molecules: covalent inhibitors that trap the GTPase in its inactive GDP-bound state.[1] When benchmarking a novel compound ("Compound-X") against market leaders like Sotorasib (AMG 510) and Adagrasib (MRTX849) , the traditional reversible metrics (IC50) are insufficient.

This guide moves beyond simple potency. It establishes a rigorous framework for characterizing covalent kinetics (


), cellular target occupancy, and pathway modulation. The protocols below are designed to be self-validating, ensuring that any observed superiority of Compound-X is an intrinsic property of the molecule, not an artifact of assay conditions.

Part 1: The Mechanistic Basis & Kinetic Metrics

Unlike reversible ATP-competitive inhibitors, KRAS G12C inhibitors rely on a two-step mechanism:

  • Reversible Binding (

    
    ):  The drug binds non-covalently to the Switch II pocket (SII-P).
    
  • Covalent Ligation (

    
    ):  The acrylamide warhead reacts with the mutant Cysteine-12.
    

Critical Insight: A compound with a low


 (high affinity) but slow 

may look potent in a 24-hour assay but fail in vivo due to rapid clearance. Conversely, a fast

can compensate for moderate affinity. Therefore, we benchmark using the efficiency ratio:

.
Diagram 1: The KRAS G12C Inhibition Cycle

This diagram illustrates the "Trap and Lock" mechanism required for efficacy.

KRAS_Cycle KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GEF) Nucleotide Exchange Complex Reversible Complex (KRAS:Inhibitor) KRAS_GDP->Complex Inhibitor Binding (Ki) KRAS_GTP->KRAS_GDP GTPase Activating Proteins (GAPs) Effectors RAF/MEK/ERK Signaling KRAS_GTP->Effectors Activates Complex->KRAS_GDP Dissociation Locked Covalently Locked (Irreversible) Complex->Locked Warhead Reaction (kinact) Locked->KRAS_GTP Blocked

Caption: The inhibitor competes with SOS1 by locking KRAS in the GDP-state. Efficacy depends on the rate of locking (


) before nucleotide exchange occurs.

Part 2: Biochemical Benchmarking (Intrinsic Potency)

The gold standard for KRAS G12C inhibition is the SOS1-Mediated Nucleotide Exchange Assay . We measure the ability of the inhibitor to prevent SOS1 from swapping GDP for GTP.

Protocol: BODIPY-GDP Exchange Assay

Note: Avoid DTT in the initial incubation, as it can quench the acrylamide warhead of the inhibitor.

  • Protein Prep: Load Recombinant KRAS G12C (1 µM) with BODIPY-GDP in Loading Buffer (20 mM Tris pH 7.5, 50 mM NaCl, 1 mM EDTA) for 2 hours. Add MgCl2 to 10 mM to lock the nucleotide.

  • Inhibitor Incubation:

    • Dilute Compound-X, Sotorasib, and Adagrasib in Assay Buffer (20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

    • Incubate KRAS:BODIPY-GDP (100 nM final) with inhibitors for variable times (30, 60, 120 min) to determine time-dependency.

  • Exchange Reaction:

    • Add excess unlabeled GTP (100 µM) and Recombinant SOS1 (50 nM).

    • Readout: Monitor fluorescence decrease (Ex 485nm / Em 520nm) as BODIPY-GDP is released.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to derive 
    
    
    
    and
    
    
    .
Benchmarking Data: Expected Reference Values

Use these literature-derived values to validate your internal assay performance.

MetricSotorasib (AMG 510)Adagrasib (MRTX849)Compound-X (Target)
Biochemical IC50 (1h) ~40–50 nM~30–40 nM< 20 nM

(min⁻¹)
0.150.25> 0.25

(µM)
2.51.8< 1.5
Binding Selectivity High (Cys12 specific)High (Cys12 specific)Must maintain >100x vs WT

Part 3: Cellular Efficacy (Functional Potency)

Biochemical potency must translate to cellular signaling blockade. We utilize NCI-H358 (homozygous KRAS G12C) cells. The critical factor here is the Serum Starvation Step , which removes growth factors that might stimulate ERK via non-KRAS pathways (e.g., EGFR), ensuring the signal is KRAS-driven.

Protocol: AlphaLISA pERK1/2 SureFire Ultra Assay
  • Seeding: Plate NCI-H358 cells (40,000/well) in 96-well plates. Allow adherence overnight.

  • Starvation (Critical): Wash 2x with PBS. Add serum-free media for 16 hours.

  • Treatment:

    • Add Compound-X, Sotorasib, and Adagrasib (10-point dose response, 10 µM top conc).

    • Incubate for 2 hours (standard) and 24 hours (to assess durability/resynthesis).

  • Stimulation: Challenge with EGF (50 ng/mL) for 10 minutes to drive the RAS-RAF-MEK-ERK cascade.

  • Lysis & Detection:

    • Lyse with AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

    • Incubate with Acceptor/Donor beads targeting pERK (Thr202/Tyr204).

    • Read on EnVision or compatible plate reader.

Diagram 2: Cellular Assay Workflow

Visualizing the critical path from starvation to detection.

Assay_Workflow Step1 Cell Seeding (NCI-H358) Step2 Serum Starvation (16h, Removes Noise) Step1->Step2 Adherence Step3 Inhibitor Treatment (2h vs 24h) Step2->Step3 Basal Reset Step4 EGF Stimulation (10 min, 50ng/mL) Step3->Step4 Target Engagement Step5 Lysis & AlphaLISA (pERK Detection) Step4->Step5 Pathway Activation

Caption: Serum starvation isolates KRAS signaling. EGF stimulation acts as the 'stress test' for the inhibitor's efficacy.

Part 4: Comparative Analysis & Interpretation

When presenting your data, use the following template to objectively rank Compound-X.

FeatureSotorasibAdagrasibCompound-X (Goal)
pERK IC50 (H358) ~5–10 nM~2–5 nMEquivalent or Superior
Max Inhibition (Emax) ~90%~95%>95%
Reversibility IrreversibleIrreversibleIrreversible
Selectivity (WT KRAS) >1000-fold>1000-fold>1000-fold

Expert Commentary:

  • Adagrasib typically shows slightly higher cellular potency and longer half-life in vivo compared to Sotorasib due to distinct binding interactions (involving H95).

  • If Compound-X shows lower biochemical affinity (

    
    ) but higher cellular potency, investigate its membrane permeability  or residence time .
    
  • Off-Target Liability: Always run a counter-screen against A549 cells (KRAS G12S) or HCT-116 (KRAS G13D) to confirm that cytotoxicity is driven by G12C inhibition and not general toxicity.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery.

  • Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State.[1] Cancer Discovery.

  • Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one. As researchers, scientists, and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to be your preferred source for operational safety, building a foundation of trust through technical accuracy and field-proven insights.

Hazard Assessment & Disposal Causality: Understanding the "Why"

Effective disposal protocols are built on a foundational understanding of a chemical's inherent risks. 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one is a halogenated organic compound, a classification that immediately dictates its handling as regulated hazardous waste.[1][2] The rationale for this stringent approach is rooted in its molecular structure:

  • Brominated Aromatic System: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds.[3] These substances are often persistent in the environment and can be toxic.[4] Upon improper disposal, such as incineration at facilities not equipped for halogenated waste, they can form hazardous byproducts like hydrogen bromide.[5]

  • Pyrrolidinone Core: The pyrrolidinone moiety, while common in pharmaceuticals, can act as an irritant to the skin, eyes, and respiratory system.[6][7]

Therefore, every step outlined below is a direct consequence of this hazard profile, designed to protect laboratory personnel, support staff, and the environment from potential harm.

Core Disposal Principles: A Self-Validating System of Safety

Adherence to the following core principles ensures a disposal process that is both compliant and inherently safe. This system is self-validating; by following these tenets, you systematically mitigate risk.

  • Identify and Characterize: All waste containing 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one must be identified as "Hazardous Waste." Specifically, it falls under the "Halogenated Organic Waste" category.[1][2] Never mix it with non-hazardous or general laboratory trash.[8]

  • Segregate: This is a non-negotiable principle. Halogenated organic waste must be collected in separate, dedicated containers, away from non-halogenated solvents and other incompatible waste streams like acids, bases, or strong oxidizers.[2][9][10] Incompatibility can lead to dangerous chemical reactions.[9]

  • Contain: Use only designated, chemically compatible waste containers that are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[11] Containers must be kept closed at all times except when waste is being added.[12]

  • Label: Ambiguity is a significant safety risk. Every waste container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one," and a clear indication that it is "Halogenated Organic Waste."[1][12] List all components, including solvents and their approximate percentages. Do not use chemical formulas or abbreviations.[11]

Data Presentation: Quick Reference Safety Summary

The table below summarizes the critical operational parameters for handling and disposing of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one waste.

ParameterRequirementRationale & Citation
Waste Classification Hazardous Waste: Halogenated Organic CompoundThe presence of a carbon-halogen bond necessitates this classification under environmental regulations.[2][3][4]
Personal Protective Equipment (PPE) Safety Goggles, Lab Coat, Chemical-Resistant Nitrile GlovesProtects against skin, eye, and respiratory irritation from the pyrrolidinone structure and potential toxicity.[6]
Solid Waste Container Labeled, sealed, high-density polyethylene (HDPE) or other compatible container.Prevents leakage and ensures compatibility with solid halogenated waste.[6]
Liquid Waste Container Labeled, sealed, glass or compatible solvent bottle with secondary containment.Ensures chemical resistance and prevents spills of liquid halogenated waste.[9][11]
Container Fill Level Do not exceed 90% capacity.Allows for vapor expansion and prevents spills from overfilling.[13]
Prohibited Actions Sink Disposal, Trash Disposal, Intentional Evaporation Prevents environmental contamination and personnel exposure to hazardous vapors. These actions are illegal and unsafe.[8][14]

Experimental Protocols: Step-by-Step Disposal Methodologies

Follow these detailed protocols to ensure safe and compliant disposal.

Protocol 1: Disposal of Solid Waste

This protocol applies to the pure, solid 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one compound and any lab consumables contaminated with it (e.g., weighing papers, gloves, silica gel).

  • Designate a Waste Container: Procure a compatible solid waste container with a secure lid.

  • Pre-Label the Container: Before adding any waste, affix a label stating "Hazardous Waste," "Halogenated Organic Solid Waste," and the chemical name "1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one."

  • Transfer Waste: While wearing appropriate PPE, carefully transfer the solid waste into the designated container.

  • Secure and Store: Securely close the lid immediately after adding waste. Store the container in a designated satellite accumulation area within your laboratory, preferably in a secondary containment bin.[8][12]

  • Arrange for Pickup: Once the container is 90% full, complete a chemical waste pickup form and contact your institution's Environmental Health & Safety (EHS) office for disposal.[12]

Protocol 2: Disposal of Liquid Waste

This protocol applies to solutions containing 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one.

  • Designate a Waste Container: Select a chemically resistant liquid waste container, such as a glass bottle, with a screw cap.[9]

  • Pre-Label the Container: Before use, label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and create a list of contents.

  • Collect Waste: Pour the liquid waste into the container using a funnel. Do not leave the funnel in the container.[12]

  • Update Contents List: Each time a new waste solution is added, update the label with the chemical names and estimated percentages of all components (e.g., "1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one (~5%), Dichloromethane (95%)").

  • Secure and Store: Keep the container tightly capped and stored in secondary containment to mitigate spills.[8] Store away from incompatible materials.[9]

  • Arrange for Pickup: When the container reaches 90% capacity, schedule a pickup with your EHS office.[12]

Protocol 3: Decontamination of Empty Containers

Empty containers that held 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[11]

  • Collect Rinseate: The first rinse is considered hazardous waste.[8] Collect this rinseate and dispose of it in your "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be managed similarly.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[8][13]

  • Final Disposal: Once clean, dry, and defaced, the container may be disposed of in the appropriate laboratory glass or plastic recycling bin.[8]

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from the use of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one.

G cluster_0 A Waste Generation (1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one) B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated gloves, etc.) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in labeled 'Halogenated Organic Solid Waste' container C->E F Collect in labeled 'Halogenated Organic Liquid Waste' container D->F G Store in secondary containment in Satellite Accumulation Area E->G F->G H Container >90% Full? G->H I Contact EHS for Pickup H->I Yes J Continue Safe Collection H->J No J->G caption Disposal Workflow for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Caption: Disposal Workflow for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Chemical Waste (Guidance Note). University of Glasgow.

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Material Safety Data Sheet for 1-Methyl-2-pyrrolidone. Fisher Scientific.

  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.

  • Scope of the Risk Evaluation for N-Methylpyrrolidone (2-Pyrrolidinone, 1-Methyl-). U.S. Environmental Protection Agency.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: Code of Federal Regulations.

  • Safety Data Sheet for 3-Bromo-5-methylaniline. Thermo Fisher Scientific.

  • SOP Working with Bromine. Chamberland Research Group.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Chemical Test Methods for Designating Dangerous Waste. Washington State Department of Ecology.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

The core principle of this guide is risk mitigation through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorously defined procedures for handling, storage, and disposal. H...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorously defined procedures for handling, storage, and disposal.

Hazard Profile: An Evidence-Based Inference

The potential hazards of 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one are inferred from its constituent functional groups:

  • Brominated Aromatic Compounds: This class of chemicals can exhibit varying degrees of toxicity, are often skin and eye irritants, and can be hazardous to the environment.[2][3] Compounds like 3-Bromo-5-methylaniline are classified as skin and eye irritants and may be harmful if swallowed or in contact with skin.[4]

  • N-Aryl Lactams (pyrrolidinone structure): The parent compound, N-methyl-2-pyrrolidone, is a known irritant to the eyes, skin, and respiratory system and carries a developmental hazard warning.[5]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is the last line of defense after engineering controls have been implemented.[6] The selection of appropriate PPE is critical and should never be underestimated.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves Always wear unlined, chemical-resistant gloves.[7] Nitrile and neoprene offer good protection against a wide range of chemicals.[7] Crucially, double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination is suspected.[6] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contact with the chemical is known or suspected.[6] Use proper glove removal technique to avoid skin contact.
Eye & Face Protection Snug-fitting, non-fogging safety goggles or a full-face shield. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and potential vapors.[7][8] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or handling larger quantities.[7][8]
Body Protection Chemical-resistant lab coat or gown with long sleeves and tight cuffs. A certified professional lab coat (e.g., polyester/cotton blend) provides a primary barrier.[8] Ensure cuffs are tucked into gloves (or the outer glove is pulled over the cuff) to protect the wrists.[6] For tasks with a higher spill risk, a chemical-resistant apron worn over the lab coat is advised.[7][9]
Respiratory Protection Use contingent on the procedure. For handling small quantities of the solid in a certified chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating dust or aerosols outside of a fume hood, or during a large spill cleanup, a respirator (e.g., N95 for particulates or a chemical cartridge respirator for vapors) is necessary.[6][7][10]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely incorporating 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one into your research.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C Prepare Work Area: - Decontaminate surface - Lay down absorbent liner - Assemble glassware B->C D Transport Chemical in Secondary Containment E Weigh Compound in Fume Hood (Use draft shield if necessary) D->E F Add to Solvent/Reaction (Slow, controlled addition) E->F G Quench Reaction (If applicable) H Segregate Halogenated Organic Waste G->H I Decontaminate Glassware & Work Surface H->I J Doff PPE & Wash Hands (Remove outer gloves first) I->J G cluster_spill Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Type Spill Size? Start->Spill_Type Exposure_Type Exposure Route? Start->Exposure_Type Small_Spill Small Spill (<100 mL) - Alert others - Absorb with inert material - Collect in waste container - Decontaminate area Spill_Type->Small_Spill Small Large_Spill Large Spill (>100 mL) - Evacuate immediate area - Alert supervisor & EH&S - Prevent entry - Await professional response Spill_Type->Large_Spill Large Skin_Contact Skin Contact - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact - Flush at eyewash station for 15 min - Hold eyelids open - Seek immediate medical attention Exposure_Type->Eye_Contact Eye Inhalation Inhalation - Move to fresh air - Seek medical attention Exposure_Type->Inhalation Inhalation

Caption: A decision-making flowchart for responding to spills and personal exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. * Eye Contact: Go to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [5]* Ingestion: Do not induce vomiting. [5]Rinse mouth with water and seek immediate medical attention. * Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). [5]Carefully collect the absorbed material into a labeled hazardous waste container. [2]* Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Storage and Disposal Plan

Proper storage and waste management are critical for laboratory safety and environmental compliance.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container. [2] * Keep it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. [2][5] * Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents. [2][11]

  • Disposal:

    • Chemical Waste: Unused or excess 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one and solutions containing it must be disposed of as halogenated organic hazardous waste . [2] * Contaminated Materials: All disposable items that have come into contact with the compound (gloves, absorbent pads, weigh boats, pipette tips) must be collected in a designated solid hazardous waste container. [2] * Waste Collection: Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste." [2]Follow all local, state, and federal regulations for hazardous waste disposal. [4][12] By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one, ensuring both personal safety and the integrity of their scientific work.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Material Safety Data Sheet for 1-Methyl-2-pyrrolidone. Fisher Scientific.
  • SAFETY DATA SHEET for N-Methylpyrrolidine. Sigma-Aldrich.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • Personal Protection for the Applicator and Worker Module.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • SAFETY DATA SHEET for 1-Methylpyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET for 3-Bromo-5-methylaniline. Fisher Scientific.
  • Standard Operating Procedure for Bromine Safety.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Personal protective equipment. Dokter Hoe.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • 3-Bromo-1-Methyl-5-Nitropyridin-2(1H)
  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

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